molecular formula C14H10N2O2 B1348215 2-phenyl-3H-benzimidazole-5-carboxylic acid CAS No. 66630-70-4

2-phenyl-3H-benzimidazole-5-carboxylic acid

Cat. No.: B1348215
CAS No.: 66630-70-4
M. Wt: 238.24 g/mol
InChI Key: SDDSSZSKEQLSGW-UHFFFAOYSA-N
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Description

2-Phenyl-3H-benzimidazole-5-carboxylic acid (CAS 66630-70-4) is a high-value benzimidazole derivative serving as a key building block in medicinal chemistry and anticancer research. This compound features a benzimidazole core, a privileged scaffold in drug discovery known for its structural resemblance to naturally occurring purine nucleotides, which facilitates interaction with various biological targets . This chemical is of significant interest in oncology research. As part of the 2-aryl benzimidazole class, it represents a core structure for developing potent anticancer agents . Scientific studies on closely related 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid derivatives have demonstrated promising antiproliferative effects against multiple breast cancer cell lines, including MDA-MB-231, MDA-MB-468, and MCF7 , with some derivatives exhibiting comparable or greater activity than the chemotherapeutic drug cisplatin . The benzimidazole pharmacophore is recognized for its diverse mechanisms of action, which can include topoisomerase inhibition, DNA intercalation, and modulation of key cellular enzymes . The presence of the carboxylic acid functional group at the 5-position allows for further chemical modifications, enabling researchers to explore structure-activity relationships and optimize the compound's properties for enhanced efficacy and selectivity . Researchers can procure this compound for their investigations; it is available for quick delivery from multiple suppliers . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-phenyl-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDSSZSKEQLSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347015
Record name 2-Phenyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66630-70-4
Record name 2-Phenyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-phenyl-3H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-phenyl-3H-benzimidazole-5-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry. This document outlines its chemical identity, summarizes its key physicochemical parameters, details relevant experimental protocols for their determination, and explores a significant biological pathway associated with its derivatives.

Chemical Identity and Structure

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with a phenyl group substituted at the 2-position and a carboxylic acid group at the 5-position. The presence of both acidic (carboxylic acid) and basic (imidazole) moieties suggests amphoteric properties, influencing its solubility and interaction with biological targets.

Molecular Formula: C₁₄H₁₀N₂O₂

Molecular Weight: 238.24 g/mol

Structure:

Physicochemical Properties

PropertyValueCompound
Melting Point (°C) >3002-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid
292-2962-Phenyl-1H-benzo[d]imidazole (parent benzimidazole)
pKa Not available for the target compound. General pKa for a carboxylic acid is ~4-5. The imidazole moiety introduces basicity.
logP 3.4701 (calculated)2-(3-nitrophenyl)-1H-benzimidazole-5-carboxylic acid[1]
Solubility Expected to be poorly soluble in water and soluble in organic solvents and aqueous base.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Determination of Melting Point

Protocol:

  • A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is slowed to 1-2 °C/min as the melting point is approached.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Determination of Solubility

Protocol for Qualitative Solubility:

  • Add approximately 10 mg of the compound to 1 mL of the solvent (e.g., water, 5% aqueous NaOH, 5% aqueous HCl, ethanol, DMSO) in a test tube.

  • Vigorously shake the test tube for 1-2 minutes at room temperature.

  • Visually observe if the solid dissolves completely, partially, or not at all.

  • For poorly soluble compounds, gentle heating can be applied to assess temperature effects on solubility.

Determination of pKa by Capillary Electrophoresis

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of background electrolytes with varying pH values (e.g., using phosphate or borate buffers).

  • The capillary is conditioned by flushing with 0.1 M NaOH, followed by water, and then the respective background electrolyte.

  • Inject the sample solution into the capillary.

  • Apply a constant voltage and monitor the migration of the compound using a UV detector.

  • The electrophoretic mobility of the compound is calculated at each pH.

  • The pKa is determined by plotting the electrophoretic mobility against the pH and fitting the data to the appropriate sigmoidal curve.

Determination of logP by HPLC

Protocol:

  • A reverse-phase high-performance liquid chromatography (HPLC) system with a C18 column is used.

  • The mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) at various ratios.

  • A series of standard compounds with known logP values are injected to calibrate the system.

  • A solution of this compound is injected, and its retention time is measured.

  • The logarithm of the capacity factor (log k') is calculated from the retention times.

  • A calibration curve is generated by plotting the known logP values of the standards against their log k' values.

  • The logP of the target compound is determined by interpolating its log k' value on the calibration curve.

Biological Activity and Signaling Pathway

Derivatives of 2-phenyl-benzimidazole are widely investigated for their potential as anticancer agents. A significant mechanism of action for many of these compounds is the inhibition of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] Inhibition of VEGFR-2 blocks downstream signaling pathways that are crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[4][5][6]

VEGFR-2 Signaling Pathway Inhibition Workflow

The following diagram illustrates the logical workflow of how a 2-phenyl-benzimidazole derivative can inhibit the VEGFR-2 signaling pathway, leading to an anti-angiogenic effect.

VEGFR2_Inhibition_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Activation Receptor Dimerization & Autophosphorylation VEGFR2->Activation Inhibitor 2-Phenyl-benzimidazole Derivative Inhibitor->VEGFR2 Blocks ATP binding site Inhibition Inhibition of Angiogenesis Inhibitor->Inhibition Leads to Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Activation->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-phenyl-benzimidazole derivative.

This guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. The provided experimental protocols can be adapted for the precise determination of its properties, and the illustrated signaling pathway offers insight into the potential therapeutic applications of this class of compounds.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-phenyl-3H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-phenyl-3H-benzimidazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of key processes.

Introduction

Benzimidazole derivatives are a critical class of heterocyclic compounds in drug discovery, forming the core structure of various approved drugs.[1][2] The this compound scaffold, in particular, has been explored for its potential therapeutic applications, including anti-tumor activities.[3][4] Understanding the three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.[5][6] This guide outlines the synthesis, crystallization, and crystallographic analysis of the title compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidative condensation of a substituted 1,2-diaminobenzene with a substituted benzaldehyde.[7] A general procedure is as follows:

  • Reaction Setup: A mixture of 3,4-diaminobenzoic acid and benzaldehyde is prepared in a suitable solvent, such as nitrobenzene or dimethyl sulfoxide (DMSO).[7]

  • Condensation: The reaction mixture is heated to a high temperature (typically 120-155°C) for several hours (12-16 hours) to facilitate the condensation and cyclization, forming the benzimidazole ring.[7]

  • Work-up and Purification: After cooling, the reaction mixture is subjected to an acid-base work-up. The crude product is then purified, often through recrystallization from a suitable solvent system, to yield the pure this compound.

A similar method involves the hydrolysis of the corresponding ester precursor. The ester can be synthesized and then hydrolyzed using an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid.[7]

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure at atomic resolution is achieved through single-crystal X-ray crystallography.[5][8] The workflow for this process is detailed below.

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound.[8][9] This can be achieved by various methods, such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The crystals should be of sufficient size (ideally >0.1 mm in all dimensions) and free from significant defects.[8][9]

  • Data Collection: A suitable crystal is mounted on a diffractometer.[5] The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.[9] The intensities and positions of the diffracted X-rays hold the information about the crystal's internal structure.[5] For small molecules, data collection is often performed at low temperatures to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem is then solved using direct methods to generate an initial electron density map.[9] A molecular model is built into the electron density map and refined against the experimental data to obtain the final, accurate three-dimensional structure.[8]

Data Presentation

The crystallographic analysis yields a wealth of quantitative data that describes the molecular and crystal structure. While the specific crystal structure of this compound is not publicly available, the following tables present data for a related silver(I) complex with 1H-benzimidazole-5-carboxylic acid, [Ag(C8H6N2O2)2]ClO4, to illustrate the type of information obtained.[10]

Table 1: Crystal Data and Structure Refinement for [Ag(C8H6N2O2)2]ClO4 [10]

ParameterValue
Empirical formulaC16H12AgClN4O8
Formula weight531.62
Temperature296 K
Wavelength0.71073 Å (Mo Kα)
Crystal systemTriclinic
Space groupP-1
Unit cell dimensionsa = 4.933(2) Åb = 13.330(5) Åc = 14.498(6) Åα = 78.566(5)°β = 89.111(5)°γ = 82.554(5)°
Volume926.5(6) ų
Z2
Calculated density1.904 Mg/m³
Absorption coefficient1.29 mm⁻¹
Crystal size0.26 × 0.24 × 0.22 mm
Final R indices [I>2σ(I)]R1 = 0.040, wR2 = 0.103

Table 2: Selected Bond Lengths and Angles for [Ag(C8H6N2O2)2]ClO4 [10]

Bond/AngleLength (Å) / Angle (°)
Ag—N2.106(4)
N—Ag—N163.21(14)

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and potential biological pathways relevant to the study of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Crystal Structure Analysis 3,4-diaminobenzoic acid 3,4-diaminobenzoic acid Condensation Condensation 3,4-diaminobenzoic acid->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Crude Product Crude Product Condensation->Crude Product Purification Purification Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound Crystallization Crystallization Pure Compound->Crystallization Single Crystal Single Crystal Crystallization->Single Crystal X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Diffraction Data Diffraction Data X-ray Diffraction->Diffraction Data Structure Solution & Refinement Structure Solution & Refinement Diffraction Data->Structure Solution & Refinement 3D Structure 3D Structure Structure Solution & Refinement->3D Structure

Caption: Experimental workflow from synthesis to 3D structure determination.

G Benzimidazole Derivative Benzimidazole Derivative Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Benzimidazole Derivative->Target Protein (e.g., Kinase) Binds to Inhibition Inhibition Target Protein (e.g., Kinase)->Inhibition Downstream Signaling Downstream Signaling Inhibition->Downstream Signaling Blocks Reduced Proliferation Reduced Proliferation Inhibition->Reduced Proliferation Increased Apoptosis Increased Apoptosis Inhibition->Increased Apoptosis Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Caption: Hypothetical signaling pathway for a benzimidazole-based anti-tumor agent.

References

An In-depth Technical Guide on the Solubility of 2-phenyl-3H-benzimidazole-5-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-phenyl-3H-benzimidazole-5-carboxylic acid. Due to a lack of extensive published quantitative solubility data for this specific molecule, this document focuses on its physicochemical properties that govern solubility, qualitative solubility insights from existing literature, and a detailed experimental protocol for researchers to determine precise solubility values.

Introduction to this compound

This compound is a heterocyclic compound incorporating a benzimidazole core, a phenyl substituent at the 2-position, and a carboxylic acid group at the 5-position. Benzimidazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. The solubility of this compound is a critical parameter for its application in drug development, influencing formulation, bioavailability, and synthetic route optimization.

The structure of this compound, with its combination of a polar carboxylic acid group, a hydrogen-bonding benzimidazole moiety, and a nonpolar phenyl group, suggests a complex solubility profile that is highly dependent on the nature of the solvent.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of this compound is dictated by its molecular structure:

  • Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests that the compound will have some affinity for polar solvents, particularly those that are protic (e.g., alcohols) or aprotic with strong hydrogen bond accepting capabilities (e.g., DMSO, DMF). The acidic nature of this group also implies that its solubility will be highly pH-dependent in aqueous systems and can be significantly increased in basic solutions through salt formation.

  • Benzimidazole Ring: The benzimidazole moiety contains two nitrogen atoms, one of which (the N-H group) can act as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor. This contributes to the molecule's ability to interact with polar solvents.

  • Phenyl Group (-C₆H₅): This is a nonpolar, hydrophobic group that will favor interactions with nonpolar or weakly polar organic solvents through van der Waals forces.

Based on these structural features, the following general solubility trends can be anticipated:

  • High Solubility: Expected in highly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate both the polar and nonpolar parts of the molecule. Indeed, DMSO is commonly used as a solvent for NMR analysis of benzimidazole derivatives, indicating good solubility.[1][2]

  • Moderate to Low Solubility: Likely in polar protic solvents such as methanol and ethanol. While the carboxylic acid and benzimidazole groups can interact with alcohols, the nonpolar phenyl group may limit overall solubility.

  • Low to Very Low Solubility: Expected in nonpolar solvents like toluene, hexane, and dichloromethane, as these solvents cannot effectively solvate the polar carboxylic acid and benzimidazole functionalities.

Quantitative Solubility Data

A thorough review of the scientific literature did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of common organic solvents. The available literature primarily focuses on the synthesis and biological evaluation of this compound and its derivatives.[1][2] Therefore, experimental determination is necessary to establish a precise solubility profile.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound can be reliably determined using the shake-flask method, which is considered the "gold standard" for solubility measurements.

4.1. Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured, which represents the equilibrium solubility.

4.2. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, ethyl acetate, toluene, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

4.3. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that a significant amount of undissolved solid will remain at equilibrium.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the solid from the liquid phase.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV/Vis spectroscopy, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor.

Visualizations

experimental_workflow start Start: Excess Solid Compound + Known Volume of Solvent equilibration Equilibration (Constant Temperature Shaking) start->equilibration phase_separation Phase Separation (Settling or Centrifugation) equilibration->phase_separation sampling Supernatant Withdrawal & Filtration (0.22 µm) phase_separation->sampling dilution Accurate Dilution of Filtered Supernatant sampling->dilution analysis Quantification (e.g., HPLC-UV) dilution->analysis end End: Determine Solubility analysis->end

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

solubility_factors cluster_properties Molecular Properties cluster_solvents Solvent Type cluster_solubility Predicted Solubility compound 2-phenyl-3H-benzimidazole- 5-carboxylic acid prop1 Carboxylic Acid (-COOH) (Polar, H-bond donor/acceptor) prop2 Benzimidazole Core (H-bond donor/acceptor) prop3 Phenyl Group (-C6H5) (Nonpolar, Hydrophobic) polar_aprotic Polar Aprotic (e.g., DMSO, DMF) prop1->polar_aprotic Favors polar_protic Polar Protic (e.g., Methanol, Ethanol) prop1->polar_protic Favors prop2->polar_aprotic Favors prop2->polar_protic Favors nonpolar Nonpolar (e.g., Toluene, Hexane) prop3->nonpolar Favors high_sol High polar_aprotic->high_sol mod_sol Moderate polar_protic->mod_sol low_sol Low nonpolar->low_sol

Caption: Logical relationship between the molecular structure of the compound and its predicted solubility in different solvent classes.

Conclusion

References

Spectroscopic and Synthetic Profile of 2-phenyl-3H-benzimidazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and Mass Spectrometry) and a detailed experimental protocol for the synthesis of 2-phenyl-3H-benzimidazole-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where benzimidazole derivatives are of significant interest due to their wide range of biological activities.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

While a complete, verified dataset for the target molecule, this compound, is not available in a single public source, the following tables compile data from closely related analogs. This information provides a strong basis for predicting the spectral characteristics of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR and ¹³C NMR Data

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
NH (benzimidazole)~12.5-13.0 (s, br)-
CH (aromatic)~7.2-8.2 (m)~115-152
COOH~12.0-13.0 (s, br)~167

Note: Chemical shifts are referenced to TMS. Predicted values are based on data for 2-phenyl-1H-benzimidazole and other substituted benzimidazoles.

For comparison, the reported ¹H NMR data for 2-phenyl-1H-benzimidazole in DMSO-d6 is: δ 12.96 (s, 1H), 8.21-8.20 (t, J = 9.0 Hz, 2H), 7.62-7.49 (m, 5H), 7.23-7.20 (m, 2H).[1] The ¹³C NMR data for the same compound is: δ 151.70, 130.65, 130.31, 129.42, 126.91, 122.58.[1] For 1H-Benzimidazole-5-carboxylic acid , the ¹³C NMR data is also available for comparison.[2]

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
N-H (Benzimidazole)Stretching~3400
C-H (Aromatic)Stretching~3000-3100
C=O (Carboxylic Acid)Stretching~1700-1725
C=N (Benzimidazole)Stretching~1620-1630
C=C (Aromatic)Stretching~1475-1600

Note: These are characteristic ranges. The IR spectrum of 2-(2-hydroxy phenyl)-1H-Benzimidazole shows a broad O-H stretch and a C=O stretch, providing a useful comparison for the carboxylic acid functionality.[3]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

Ion m/z (calculated)
[M+H]⁺239.0764
[M-H]⁻237.0618

Note: The molecular weight of this compound (C₁₄H₁₀N₂O₂) is 238.24 g/mol .[4] Mass spectrometry data for the closely related 2-phenylbenzimidazole shows a top peak at m/z 194.[5] For 2-phenylbenzimidazole-5-sulfonic acid, mass spectral data is also available and may show similar fragmentation patterns for the core structure.[6]

Experimental Protocols

The synthesis of this compound typically involves the condensation of 3,4-diaminobenzoic acid with benzoic acid or a derivative thereof.

General Synthesis of 2-Arylbenzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles is the reaction of an o-phenylenediamine with a carboxylic acid.[3][7] The following is a generalized procedure that can be adapted for the synthesis of the target molecule.

Synthesis_Workflow reactants 3,4-Diaminobenzoic Acid + Benzoic Acid reaction Condensation Reaction (e.g., polyphosphoric acid, reflux) reactants->reaction workup Reaction Work-up (Neutralization, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product 2-phenyl-3H-benzimidazole- 5-carboxylic acid purification->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization

Caption: General workflow for the synthesis and characterization of this compound.

Materials:

  • 3,4-diaminobenzoic acid

  • Benzoic acid

  • Polyphosphoric acid (PPA) or a suitable acidic catalyst

  • Sodium hydroxide solution (10%)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of 3,4-diaminobenzoic acid and a slight molar excess of benzoic acid is added to polyphosphoric acid.

  • The reaction mixture is heated with stirring at an elevated temperature (typically 150-200 °C) for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice-cold water.

  • The acidic solution is neutralized by the slow addition of a 10% sodium hydroxide solution until the product precipitates.

  • The crude product is collected by vacuum filtration and washed with cold water.

  • The solid is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrophotometer. The sample is prepared as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer to confirm the molecular weight and elemental composition of the synthesized compound.

Conclusion

References

The Multifaceted Biological Activities of 2-Phenyl-3H-benzimidazole-5-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Among its myriad derivatives, the 2-phenyl-3H-benzimidazole-5-carboxylic acid framework has emerged as a particularly promising platform for the development of novel therapeutics. These compounds have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide provides an in-depth exploration of the biological activities of these derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways and workflows.

Anticancer Activity: Targeting Breast Cancer Proliferation

Derivatives of this compound and their corresponding methyl esters have shown significant antiproliferative effects against various cancer cell lines, with a particular emphasis on breast cancer.[2] The cytotoxic potential of these compounds is often evaluated using the MTT assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.

Quantitative Anticancer Data

The growth inhibitory (GI50) values for a series of these derivatives against three human breast cancer cell lines—MDA-MB-231, MDA-MB-468, and MCF7—are summarized below. The GI50 value represents the concentration of the compound that inhibits 50% of cell growth.

Compound IDPhenyl Ring SubstitutionMDA-MB-231 GI50 (µM)MDA-MB-468 GI50 (µM)MCF7 GI50 (µM)Reference
Carboxylic Acids
1h3,4-dihydroxy11.8512.859.23[2]
Methyl Esters
2e5-fluoro-2-hydroxy4.096.230.18[2]
2b2,3-dihydroxy11.254.013.70[2]
Experimental Protocol: MTT Assay for Anticancer Activity

The following protocol outlines the steps for determining the antiproliferative effects of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5]

Materials:

  • Human breast cancer cell lines (e.g., MDA-MB-231, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The GI50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Topoisomerase II Inhibition

One of the proposed mechanisms for the anticancer activity of certain benzimidazole derivatives is the inhibition of topoisomerase II.[6] These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting topoisomerase II, these compounds can lead to DNA damage and ultimately trigger apoptosis in cancer cells.

topoisomerase_inhibition_pathway Benzimidazole_Derivative 2-Phenyl-3H-benzimidazole- 5-carboxylic acid derivative Topoisomerase_II Topoisomerase II Benzimidazole_Derivative->Topoisomerase_II Inhibits DNA_Replication_Transcription DNA Replication & Transcription Topoisomerase_II->DNA_Replication_Transcription Enables DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Compound_Dilution Serial Dilution of Test Compound in Broth Compound_Dilution->Inoculation Incubation Incubate (e.g., 37°C, 24h) Inoculation->Incubation Observation Observe for Growth (Turbidity) Incubation->Observation MIC Determine MIC Observation->MIC enzyme_inhibition_logic Benzimidazole Benzimidazole Derivative Alpha_Glucosidase α-Glucosidase Benzimidazole->Alpha_Glucosidase Inhibits Glucose Glucose Alpha_Glucosidase->Glucose Catalyzes Breakdown to Carbohydrates Complex Carbohydrates Carbohydrates->Alpha_Glucosidase Substrate Absorption Glucose Absorption Glucose->Absorption

References

An In-depth Technical Guide on 2-phenyl-3H-benzimidazole-5-carboxylic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of 2-phenyl-3H-benzimidazole-5-carboxylic acid and its derivatives. The document consolidates key findings from the scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The benzimidazole scaffold is a key structural motif in several approved drugs. Among these, the this compound core has emerged as a particularly promising scaffold for the development of novel therapeutic agents, especially in the realm of oncology. This guide will delve into the synthesis, anticancer and antimicrobial activities, and the underlying mechanisms of action of this important class of molecules.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogs is most commonly achieved through the condensation of an o-phenylenediamine derivative with a substituted benzoic acid or benzaldehyde.

One prevalent synthetic route involves the reaction of 3,4-diaminobenzoic acid with a substituted benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅) in a suitable solvent like dimethylacetamide (DMAc). This one-pot reaction proceeds via an oxidative cyclization to yield the desired benzimidazole core.[1] Ester derivatives, such as the methyl esters, can be synthesized using the corresponding methyl 3,4-diaminobenzoate as the starting material.[1]

Another established method is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, often at elevated temperatures.[2] For instance, reacting o-phenylenediamine with benzoic acid in the presence of a strong acid like hydrochloric acid or polyphosphoric acid can yield 2-phenylbenzimidazole, which can then be further functionalized.[3]

The general synthetic scheme for the preparation of 2-(substituted-phenyl)-3H-benzimidazole-5-carboxylic acids is depicted below:

G reactant1 3,4-Diaminobenzoic Acid reagents Na2S2O5, DMAc Heat reactant1->reagents reactant2 Substituted Benzaldehyde reactant2->reagents product 2-(Substituted-phenyl)-3H- benzimidazole-5-carboxylic Acid reagents->product

Caption: General synthesis of this compound derivatives.

Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity

A substantial body of research has highlighted the potent antiproliferative effects of these compounds against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis through various cellular pathways.

The following tables summarize the in vitro anticancer activity of a selection of this compound derivatives and their corresponding methyl esters against human breast cancer cell lines. The data is presented as GI₅₀ (Growth Inhibition 50) values, which represent the concentration of the compound that causes a 50% reduction in cell growth.

Table 1: In Vitro Antiproliferative Activity of 2-(substituted-phenyl)-3H-benzimidazole-5-carboxylic acid Derivatives (GI₅₀ in µM) [1]

CompoundR-group on Phenyl RingMDA-MB-231MDA-MB-468MCF7
1a 2-hydroxy>100>100>100
1b 2,3-dihydroxy21.3529.8518.27
1d 2-hydroxy-3-methoxy32.1841.2528.15
1h 3,4-dihydroxy11.8512.859.23

Table 2: In Vitro Antiproliferative Activity of Methyl 2-(substituted-phenyl)-3H-benzimidazole-5-carboxylate Derivatives (GI₅₀ in µM) [1]

CompoundR-group on Phenyl RingMDA-MB-231MDA-MB-468MCF7
2a 2-hydroxy12.3515.688.16
2b 2,3-dihydroxy10.1511.456.28
2e 5-fluoro-2-hydroxy4.096.230.18
Antimicrobial Activity

Certain derivatives of this compound have also been investigated for their antimicrobial properties. The benzimidazole scaffold is known to interfere with various microbial processes. While the primary focus of the reviewed literature is on anticancer activity, the potential for antimicrobial applications remains an area of interest.

Mechanism of Action

The anticancer effects of this compound derivatives are attributed to several mechanisms, including the inhibition of topoisomerase II and the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. Several benzimidazole derivatives have been identified as potent inhibitors of this enzyme. The proposed mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands.

G cluster_0 Normal Topoisomerase II Action cluster_1 Inhibition by Benzimidazole Derivative DNA_supercoiled Supercoiled DNA TopoII Topoisomerase II DNA_supercoiled->TopoII Cleavage_complex Cleavage Complex TopoII->Cleavage_complex DNA_relaxed Relaxed DNA Cleavage_complex->DNA_relaxed Benzimidazole 2-Phenyl-3H-benzimidazole -5-carboxylic acid derivative Stabilized_complex Stabilized Cleavage Complex Benzimidazole->Stabilized_complex DNA_damage DNA Damage Stabilized_complex->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition by benzimidazole derivatives.

ROS-Mediated Mitochondrial Dysfunction

Some 2-phenyl-indole-benzimidazole derivatives have been shown to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS).[4] Elevated ROS levels can lead to oxidative stress, causing damage to cellular components, including mitochondria. This mitochondrial damage can trigger the intrinsic apoptotic pathway.

G Benzimidazole 2-Phenyl-indole- benzimidazole derivative ROS Increased ROS Levels Benzimidazole->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: ROS-mediated apoptosis induced by benzimidazole derivatives.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 2-(substituted-phenyl)-3H-benzimidazole-5-carboxylic acid[1]
  • To a solution of a substituted benzaldehyde (1.0 mmol) in N,N-dimethylacetamide (DMAc, 3 mL), add 3,4-diaminobenzoic acid (1.0 mmol).

  • Add sodium metabisulfite (Na₂S₂O₅) (1.2 mmol) to the mixture.

  • Heat the reaction mixture to 100 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the resulting precipitate by filtration.

  • Wash the solid with water and then dry it under a vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Anticancer Activity (MTT Assay)[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the untreated control. The GI₅₀ value is determined from the dose-response curve.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add test compound (various concentrations) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize read_absorbance Measure absorbance solubilize->read_absorbance analyze Calculate GI50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT assay.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the benzimidazole core and the 2-phenyl ring.

  • Substitution on the 2-phenyl ring: The presence of hydroxyl (-OH) groups on the phenyl ring generally enhances anticancer activity. Dihydroxy substitution, particularly at the 3 and 4 positions, has been shown to be more potent than monohydroxy substitution.[1] The introduction of a fluorine atom in combination with a hydroxyl group can further increase potency.[1]

  • Esterification of the carboxylic acid: Conversion of the carboxylic acid at the 5-position to its methyl ester has been observed to significantly improve antiproliferative activity against certain breast cancer cell lines.[1] This modification may enhance cell permeability and bioavailability.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold in the pursuit of novel therapeutic agents. Their straightforward synthesis, coupled with their potent and multifaceted biological activities, particularly in the context of cancer, makes them attractive candidates for further investigation and development. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new analogs with improved efficacy and selectivity. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds and further elucidating their precise molecular targets and signaling pathways to unlock their full therapeutic potential.

References

A Technical Guide to 2-Phenyl-3H-benzimidazole-5-carboxylic Acid: Synthesis, Properties, and Biological Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide focuses on a specific derivative, 2-phenyl-3H-benzimidazole-5-carboxylic acid, and its related analogues. While detailed historical accounts of its specific discovery are not extensively documented, the synthesis of the first benzimidazole molecule dates back to 1872. This document provides a comprehensive overview of the synthesis, physicochemical properties, and recent findings regarding the biological activity of this class of compounds, particularly their potential as anti-cancer agents. It serves as a resource for researchers interested in the development of novel therapeutics based on this promising molecular framework.

Physicochemical Properties

Detailed experimental data for the unsubstituted parent compound, this compound (MW: 238.24 g/mol , Formula: C₁₄H₁₀N₂O₂), is sparse in publicly available literature.[1] However, extensive characterization has been performed on closely related, substituted analogues. The data presented below is for a series of 2-(hydroxyphenyl)-3H-benzo[d]imidazole-5-carboxylic acids, which provide insight into the expected properties of this compound class.

Compound IDR-Group (Substitution on Phenyl Ring)Yield (%)Melting Point (°C)
1a 2-Hydroxyphenyl67> 300
1b 2,3-Dihydroxyphenyl51285
1d 2-Hydroxy-3-methoxyphenyl56273
1h 3,4-Dihydroxyphenyl62284
Data sourced from a study on substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids. The high melting points are characteristic of the rigid, aromatic nature of the benzimidazole core and the presence of the carboxylic acid moiety, which facilitates strong intermolecular hydrogen bonding.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is primarily achieved through the condensation of an o-phenylenediamine with a substituted benzoic acid or benzaldehyde. The "Phillips condensation" is a well-established method for forming the benzimidazole ring.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway.

G General Synthesis of 2-Aryl-benzimidazole-5-carboxylic Acid A 3,4-Diaminobenzoic Acid E Condensation Reaction A->E B Aryl Aldehyde (e.g., Benzaldehyde) B->E C Solvent (e.g., DMA, Nitrobenzene) C->E in D Reagent/Catalyst (e.g., Na2S2O5) D->E with F Crude Product E->F Yields G Purification (e.g., Recrystallization) F->G H 2-Aryl-3H-benzimidazole- 5-carboxylic Acid G->H Final Product G Proposed Mechanism of Action compound Benzimidazole Derivative cell Cancer Cell Uptake compound->cell ros ↑ Reactive Oxygen Species (ROS) cell->ros Induces mito Mitochondrial Damage (Dysfunction) ros->mito Causes apoptosis Apoptosis (Programmed Cell Death) mito->apoptosis Triggers

References

Theoretical Exploration of 2-phenyl-3H-benzimidazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-phenyl-3H-benzimidazole-5-carboxylic acid belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, allowing for interaction with various biological macromolecules. This has led to their development as a wide range of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are crucial in elucidating the electronic and structural properties of these molecules, thereby aiding in the rational design of new and more potent drug candidates. This guide provides an in-depth overview of the theoretical studies on this compound and its closely related analogues, focusing on computational methodologies, key findings, and their implications for drug development.

Computational Methodologies

The theoretical investigation of benzimidazole derivatives typically involves a suite of computational chemistry techniques to predict their molecular properties and potential biological activity.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost.

Experimental Protocol: Geometry Optimization and Frequency Calculations

  • Initial Structure Preparation: The 3D structure of this compound is built using molecular modeling software.

  • Computational Method: The geometry of the molecule is optimized using DFT. A common choice of functional is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional.

  • Basis Set Selection: The calculations are typically performed with a split-valence basis set, such as 6-311++G(d,p) or cc-pVTZ, which provides a good description of the electronic structure.

  • Solvation Model: To simulate a biological environment, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated to account for the effects of a solvent (e.g., water or DMSO).

  • Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

Theoretical_Study_Workflow cluster_input Input cluster_computation Computational Methods cluster_analysis Data Analysis cluster_output Output & Interpretation mol_structure Molecular Structure (this compound) dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft docking Molecular Docking mol_structure->docking geometry Optimized Geometry (Bond Lengths, Angles) dft->geometry electronic Electronic Properties (HOMO-LUMO, MEP) dft->electronic vibrational Vibrational Analysis (IR, Raman Spectra) dft->vibrational nbo NBO Analysis (Charge Transfer) dft->nbo md Molecular Dynamics (MD) Simulations binding Binding Affinity & Pose docking->binding drug_likeness Drug-Likeness & ADMET Prediction geometry->drug_likeness reactivity Chemical Reactivity Prediction electronic->reactivity mechanism Mechanism of Action Hypothesis binding->mechanism

Workflow for theoretical studies of benzimidazole derivatives.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule.

  • HOMO: Represents the ability of a molecule to donate an electron.

  • LUMO: Represents the ability of a molecule to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower chemical reactivity.

Experimental Protocol: FMO Calculation

  • Optimized Geometry: The calculation is performed on the previously optimized molecular geometry.

  • Method and Basis Set: The same DFT method and basis set used for geometry optimization are typically employed.

  • Output Analysis: The energies of the HOMO and LUMO are extracted from the output file of the quantum chemical calculation.

  • Gap Calculation: The HOMO-LUMO energy gap is calculated as E_LUMO - E_HOMO.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule. It is used to identify the regions that are prone to electrophilic and nucleophilic attack.

Experimental Protocol: MEP Calculation

  • Input: The optimized molecular geometry and its electron density are required.

  • Calculation: The MEP is calculated at the same level of theory as the geometry optimization.

  • Visualization: The MEP is mapped onto the electron density surface, with different colors representing different potential values (e.g., red for negative potential, blue for positive potential).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals. It is particularly useful for studying charge transfer and delocalization within the molecule.

Experimental Protocol: NBO Calculation

  • Software: NBO calculations are typically performed as part of a larger quantum chemistry software package.

  • Input: The optimized molecular geometry is used as input.

  • Analysis: The output provides information on donor-acceptor interactions, stabilization energies, and charge delocalization.

Quantitative Data

Parameter6-31G 6-311++Gcc-pVTZ
HOMO Energy (eV) -6.34-6.45-6.53
LUMO Energy (eV) -1.07-1.18-1.26
HOMO-LUMO Gap (eV) 5.275.275.27
Dipole Moment (Debye) 4.875.125.23

Table 1: Calculated electronic properties of 5-benzimidazole carboxylic acid.[1]

A significant finding from the NBO analysis of 5BICA is the strong stabilization energy of 43.32 kJ/mol resulting from the interaction between the lone pair on a nitrogen atom and the antibonding orbital of the adjacent C=N bond (nN→π*C=N).[1] This indicates substantial electron delocalization within the imidazole ring, contributing to its stability.

Molecular Docking and Drug Development

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug development, it is used to predict the binding affinity and mode of interaction of a ligand (potential drug) with the active site of a protein target.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of this compound is prepared and energy minimized.

  • Receptor Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., Protein Data Bank). Water molecules and other non-essential atoms are typically removed, and hydrogen atoms are added.

  • Docking Simulation: A docking software is used to place the ligand into the active site of the receptor and score the different binding poses based on a scoring function.

  • Analysis: The results are analyzed to identify the most likely binding pose and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular_Docking_Workflow cluster_preparation Preparation cluster_simulation Simulation cluster_analysis Analysis & Validation cluster_outcome Outcome ligand Ligand Preparation (2-phenyl-3H-benzimidazole- 5-carboxylic acid) docking_run Molecular Docking (e.g., AutoDock, Glide) ligand->docking_run receptor Receptor Preparation (e.g., Target Protein) receptor->docking_run pose_generation Generation of Binding Poses docking_run->pose_generation scoring Scoring & Ranking pose_generation->scoring interaction_analysis Interaction Analysis (H-bonds, etc.) scoring->interaction_analysis lead_identification Lead Identification & Optimization interaction_analysis->lead_identification

Workflow for molecular docking studies.

Conclusion

Theoretical studies provide a powerful framework for understanding the structure, reactivity, and potential biological activity of this compound. While specific computational data for this exact molecule is limited in current literature, the analysis of closely related benzimidazole derivatives demonstrates the utility of methods like DFT, FMO analysis, MEP, and NBO analysis. These computational approaches, in conjunction with experimental validation, are invaluable tools for the rational design and development of novel benzimidazole-based therapeutic agents. The data and protocols outlined in this guide serve as a foundation for researchers and scientists to further explore the potential of this promising class of compounds.

References

Unlocking the Potential of 2-Phenyl-3H-benzimidazole-5-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Applications

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry due to its structural similarity to naturally occurring nucleotides, allowing for favorable interactions with biological macromolecules.[1][2] Among its numerous derivatives, 2-phenyl-3H-benzimidazole-5-carboxylic acid has emerged as a compound of significant interest, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of its synthesis, potential research applications, and the underlying mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Core Synthetic Methodologies

The synthesis of this compound and its derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[3] A prevalent method is the Phillips-Ladenburg reaction, which involves heating an o-phenylenediamine with a carboxylic acid under acidic conditions.[3]

A common synthetic route involves the condensation of 3,4-diaminobenzoic acid with various benzaldehydes. For instance, equimolar quantities of 3,4-diaminobenzoic acid and a substituted benzaldehyde can be reacted in dimethylacetamide in the presence of sodium metabisulfite at 100°C.[1] Another approach utilizes the reaction of o-phenylenediamine with formic acid, followed by heating.[4] More modern and efficient methods include microwave-assisted and ultrasound-assisted syntheses, which can significantly reduce reaction times.[3]

Key Research Applications

The primary research focus for this compound and its derivatives has been in oncology, with demonstrated efficacy against various cancer cell lines.[1][5] However, its biological activity extends to other areas, including enzyme inhibition.[6][7]

Derivatives of this compound have shown potent antiproliferative effects, particularly against breast cancer cell lines such as MDA-MB231, MDA-MB468, and MCF7.[1] The introduction of various substituents on the phenyl ring has been a key strategy in optimizing the anticancer activity. For instance, methyl ester derivatives, such as those with a 5-fluoro-2-hydroxyphenyl substituent, have exhibited significant cytotoxicity.[1][8]

Table 1: Antiproliferative Activity of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic Acid Derivatives against Breast Cancer Cell Lines [1]

CompoundSubstituent on Phenyl RingMDA-MB-468 GI₅₀ (µM)MDA-MB-231 GI₅₀ (µM)MCF7 GI₅₀ (µM)
1h 3,4-dihydroxy12.8511.859.23
2e 2-hydroxy, 5-fluoro (methyl ester)6.234.090.18
Cisplatin (Reference) ----

GI₅₀: The concentration of the drug that causes 50% inhibition of cell growth.

The mechanisms underlying the anticancer effects of these compounds are multifaceted and include the inhibition of key signaling pathways involved in cell proliferation and survival. Benzimidazole derivatives have been reported to act as inhibitors of topoisomerases, protein kinases such as EGFR and VEGFR-2, and poly (ADP-ribose) polymerase (PARP).[8][9][10]

Beyond cancer, benzimidazole derivatives have been investigated as inhibitors of various enzymes. For example, certain derivatives have shown inhibitory activity against tyrosinase and urease.[6][7] This suggests potential applications in treating hyperpigmentation disorders and infections caused by urease-producing bacteria, respectively.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical cellular signaling pathways. One of the key targets is the mitogen-activated protein kinase (MAPK) pathway. Specifically, some derivatives have been shown to inhibit the MKK3/6-p38 MAPK pathway, leading to the downregulation of matrix metalloproteinases (MMP-2, MMP-9), cyclin-dependent kinases (Cdk2, Cdk4), and integrin β1.[11] This inhibition results in G1 phase cell cycle arrest and a reduction in cancer cell invasion and proliferation.[11] Furthermore, these compounds can suppress the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.[11]

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 MEK MEK VEGFR2->MEK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Erk Erk MEK->Erk Erk->Proliferation MKK3_6 MKK3/6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis Benzimidazole 2-Phenyl-3H-benzimidazole -5-carboxylic acid derivative Benzimidazole->EGFR Inhibits Benzimidazole->VEGFR2 Inhibits Benzimidazole->MKK3_6 Inhibits

Caption: Targeted Signaling Pathways.

Experimental Protocols

Materials:

  • 3,4-diaminobenzoic acid

  • Substituted benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde)

  • Dimethylacetamide (DMAc)

  • Sodium metabisulfite (Na₂S₂O₅)

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of 3,4-diaminobenzoic acid and the desired substituted benzaldehyde in dimethylacetamide.

  • Add a catalytic amount of sodium metabisulfite to the mixture.

  • Heat the reaction mixture at 100°C and monitor the progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, IR, and LC-MS.

synthesis_workflow Reactants 3,4-Diaminobenzoic Acid + Substituted Benzaldehyde Solvent_Catalyst Dissolve in DMAc Add Na₂S₂O₅ Reactants->Solvent_Catalyst Heating Heat at 100°C (Monitor by TLC) Solvent_Catalyst->Heating Precipitation Cool and Pour into Ice-Cold Water Heating->Precipitation Filtration Filter and Wash with Cold Water Precipitation->Filtration Purification Recrystallize from Ethanol/Water Filtration->Purification Characterization Characterize by NMR, IR, LC-MS Purification->Characterization Final_Product Pure 2-(Substituted phenyl)-3H- benzo[d]imidazole-5-carboxylic acid Characterization->Final_Product

Caption: General Synthesis Workflow.

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., DLD-1, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

mtt_assay_workflow Cell_Seeding Seed Cells in 96-Well Plate Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Treatment Treat with Serial Dilutions of Test Compound Incubation_1->Treatment Incubation_2 Incubate for 24-72h Treatment->Incubation_2 MTT_Addition Add MTT Solution Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h MTT_Addition->Incubation_3 Solubilization Add Solubilization Buffer Incubation_3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC₅₀ Value Absorbance_Reading->Data_Analysis

Caption: MTT Assay Workflow.

Future Directions

The therapeutic potential of this compound and its derivatives is vast. Future research should focus on several key areas:

  • Expansion of Pharmacological Screening: While the anticancer properties are well-documented, a broader screening against other diseases, including microbial and viral infections, is warranted.

  • Mechanism of Action Studies: Deeper investigations into the specific molecular targets and signaling pathways will aid in the rational design of more potent and selective inhibitors.

  • In Vivo Studies: Promising in vitro results need to be validated in animal models to assess the efficacy, pharmacokinetics, and safety profiles of these compounds.

  • Structural Optimization: Continued synthesis and structure-activity relationship (SAR) studies will be crucial for developing next-generation benzimidazole-based therapeutics with improved efficacy and reduced toxicity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-phenyl-3H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-phenyl-3H-benzimidazole-5-carboxylic acid and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[1][2] This document provides detailed protocols for the synthesis of this compound, starting from ortho-phenylenediamine derivatives, specifically 3,4-diaminobenzoic acid. The primary method described is the condensation reaction with benzaldehyde.

Synthesis Pathway

The synthesis of this compound from 3,4-diaminobenzoic acid and benzaldehyde is a condensation reaction that proceeds to form the benzimidazole ring system. This reaction is a variation of the well-established Phillips-Ladenburg synthesis of benzimidazoles.[3]

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3_4_diaminobenzoic_acid 3,4-Diaminobenzoic Acid Conditions Solvent (e.g., DMAc, DMSO) Reagent (e.g., Na2S2O5) Heat (100-155 °C) 3_4_diaminobenzoic_acid->Conditions Benzaldehyde Benzaldehyde Benzaldehyde->Conditions Product 2-phenyl-3H-benzimidazole- 5-carboxylic acid Conditions->Product Condensation

Caption: Synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis are detailed below, derived from established literature.

Method 1: Condensation in Dimethylacetamide (DMAc) with Sodium Metabisulfite

This method is adapted from a procedure used for synthesizing various 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids.[1]

Materials:

  • 3,4-Diaminobenzoic acid

  • Benzaldehyde

  • Dimethylacetamide (DMAc)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Hydrochloric acid (for acidification)

  • Water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of 3,4-diaminobenzoic acid and benzaldehyde in dimethylacetamide.

  • Add sodium metabisulfite (Na₂S₂O₅) to the mixture.

  • Heat the reaction mixture at 100 °C with stirring for several hours until the reaction is complete (monitoring by TLC is recommended).

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Acidify the aqueous mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate using a Büchner funnel, wash with cold water, and then with a small amount of ethanol.

  • Dry the crude product under vacuum.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Method 2: Oxidative Condensation in Nitrobenzene or DMSO followed by Hydrolysis

This two-step method involves the initial formation of the methyl ester of the target compound, followed by hydrolysis to yield the carboxylic acid.[4]

Step 1: Synthesis of Methyl 2-phenyl-3H-benzimidazole-5-carboxylate

Materials:

  • Methyl 3,4-diaminobenzoate

  • Benzaldehyde

  • Nitrobenzene or Dimethyl sulfoxide (DMSO)

  • Toluene

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Method A (Nitrobenzene):

    • Dissolve methyl 3,4-diaminobenzoate (3.0 mmol) and benzaldehyde (3.0 mmol) in nitrobenzene (4.0 ml).

    • Heat the reaction mixture at 150-155 °C for 16 hours.[4]

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Method B (DMSO):

    • Dissolve methyl 3,4-diaminobenzoate and benzaldehyde in DMSO.

    • Heat the mixture at 120-125 °C for 12 hours.[4]

    • After cooling, proceed with purification as in Method A.

Step 2: Hydrolysis to this compound

Materials:

  • Methyl 2-phenyl-3H-benzimidazole-5-carboxylate

  • Aqueous sodium hydroxide (5%)

  • Concentrated hydrochloric acid

Procedure:

  • Add the methyl ester (2.0 mmol) to a 5% aqueous solution of sodium hydroxide (10 ml).

  • Heat the mixture to reflux for 1 hour.[4]

  • Cool the reaction mixture to room temperature.

  • Acidify to a pH of 3-4 with concentrated hydrochloric acid to precipitate the carboxylic acid.[4]

  • Filter the precipitate, wash with water, and dry under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives.

CompoundMethodYield (%)Melting Point (°C)Analytical DataReference
2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acidDMAc, Na₂S₂O₅67>300IR, ¹H NMR, LC-MS, Elemental Analysis[1]
2-(2,3-Dihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acidDMAc, Na₂S₂O₅51285IR, ¹H NMR, LC-MS, Elemental Analysis[1]
2-(3,4-Dihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acidDMAc, Na₂S₂O₅62284IR, ¹H NMR, LC-MS, Elemental Analysis[1]
2-(2-Hydroxy-3-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acidDMAc, Na₂S₂O₅56273IR, ¹H NMR, LC-MS, Elemental Analysis[1]
Methyl 2-phenyl-3H-benzimidazole-5-carboxylateNitrobenzene31-88210-212Not specified[4]
This compoundHydrolysis66-93253Not specified[4]

Characterization Data for a Representative Compound (2-Phenyl-1H-benzimidazole):

  • IR (KBr): 1626 (C=N), 3436 (NH) cm⁻¹

  • ¹H NMR (600 MHz, DMSO-d₆): δ 12.96 (s, 1H), 8.21-8.20 (t, J = 9.0 Hz, 2H), 7.62-7.49 (m, 5H), 7.23-7.20 (m, 2H)

  • ¹³C NMR (150 MHz, DMSO-d₆): δ 151.70, 130.65, 130.31, 129.42, 126.91, 122.58

  • HRMS (ESI): Calc. for C₁₃H₁₁N₂ [M+H]⁺: 195.0917, found: 195.0916[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Mix 3,4-diaminobenzoic acid, benzaldehyde, solvent, and catalyst Reaction Heat reaction mixture (e.g., 100-155 °C) Reactants->Reaction Precipitation Cool and precipitate product (e.g., add water, acidify) Reaction->Precipitation Filtration Filter crude product Precipitation->Filtration Washing Wash with water and/or ethanol Filtration->Washing Drying Dry crude product Washing->Drying Recrystallization Recrystallize from suitable solvent Drying->Recrystallization Characterization Characterize pure product (NMR, IR, MS, MP) Recrystallization->Characterization

Caption: General experimental workflow for synthesis and purification.

References

Synthesis of 2-Phenyl-3H-Benzimidazole-5-Carboxylic Acid Esters: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedures for the synthesis of 2-phenyl-3H-benzimidazole-5-carboxylic acid esters, valuable scaffolds in medicinal chemistry and materials science. The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to established synthetic routes.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The this compound ester core is of particular interest as a key intermediate for the synthesis of more complex molecules. This note details two primary methods for its synthesis: the condensation of a diamine with an aldehyde and a one-pot reductive cyclization.

Synthesis Pathways

The synthesis of this compound esters can be achieved through several pathways. The most common and direct method involves the condensation of methyl 3,4-diaminobenzoate with a substituted benzaldehyde. An alternative, efficient approach is a one-pot reductive cyclization.

Synthesis_Pathway cluster_reactants Reactants Reactant1 Methyl 3,4-diaminobenzoate Intermediate Schiff Base Intermediate Reactant1->Intermediate Condensation Reactant2 Substituted Benzaldehyde Reactant2->Intermediate Product This compound ester Intermediate->Product Oxidative Cyclization Experimental_Workflow_Method1 Start Start Step1 Combine Methyl 3,4-diaminobenzoate and Benzaldehyde in Solvent (Nitrobenzene or DMSO) Start->Step1 Step2 Heat Reaction Mixture (150-155°C for 16h in Nitrobenzene or 120-125°C for 12h in DMSO) Step1->Step2 Step3 Cool to Room Temperature Step2->Step3 Step4 Filter Precipitate Step3->Step4 Step5 Wash with Toluene and Hexane Step4->Step5 Step6 Dry Under Vacuum Step5->Step6 End Product: Methyl 2-phenyl-3H- benzimidazole-5-carboxylate Step6->End

References

Application Notes: 2-Phenyl-3H-benzimidazole-5-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry and drug development, largely due to its structural similarity to naturally occurring purine nucleotides.[1][2] This resemblance allows benzimidazole derivatives to interact with a wide array of biological targets, including enzymes and receptors, through mechanisms like hydrogen bonding and π-π stacking.[1][3] Consequently, these compounds exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3]

2-Phenyl-3H-benzimidazole-5-carboxylic acid serves as a crucial core structure for the synthesis of novel anticancer agents.[1][3] Derivatives of this compound have demonstrated significant potential in oncology by targeting various hallmarks of cancer. Research indicates that these derivatives can exert their cytotoxic effects through multiple mechanisms, such as the inhibition of key signaling kinases, disruption of microtubule dynamics, inhibition of topoisomerases, and induction of apoptosis.[1][4][5] Their efficacy has been demonstrated across a range of human cancer cell lines, including breast, colon, lung, and cervical cancers, making this structural class a promising area for further investigation and development of targeted cancer therapies.[2][3]

Key Mechanisms of Action

Derivatives of this compound have been shown to combat cancer through several distinct molecular mechanisms:

  • Microtubule Inhibition: Certain derivatives, such as Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), act as microtubule destabilizing agents.[1] By interfering with tubulin polymerization, they induce a cell cycle arrest at the G2/M phase, leading to mitotic blockage and subsequent activation of the intrinsic apoptotic pathway in cancer cells.[1][6]

  • Kinase Inhibition: The benzimidazole scaffold is effective in targeting protein kinases crucial for cancer cell proliferation and survival. For instance, 2-phenylbenzimidazole-5-sulphonic acid (PBSA), a related compound, has been shown to inhibit the MKK3/6-p38 MAPK signaling pathway in ovarian cancer cells.[5] This inhibition downregulates the expression of matrix metalloproteinases (MMPs) and cyclin-dependent kinases (Cdks), thereby reducing cancer cell invasion and proliferation.[5] Other derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR).[7][8]

  • Topoisomerase Inhibition: Some derivatives, particularly transition metal complexes of benzimidazole-5-carboxylic acid, function as Topoisomerase II inhibitors.[4] By preventing the re-ligation of DNA strands, these compounds introduce DNA damage that cancer cells cannot repair, ultimately triggering cell death. The pattern of growth inhibition for these compounds is similar to that of established Topoisomerase II inhibitors like etoposide and doxorubicin.[4]

  • Induction of Apoptosis: A common outcome of treatment with benzimidazole derivatives is the induction of programmed cell death, or apoptosis. This can be triggered through various upstream events, including the generation of reactive oxygen species (ROS) that cause mitochondrial damage, or through the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[8][9]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various derivatives based on the this compound scaffold against several human cancer cell lines.

Table 1: Cytotoxicity (IC₅₀) of Benzimidazole Derivatives Against Breast Cancer Cell Lines

Compound/DerivativeCell LineIC₅₀ (µM)Reference Drug (IC₅₀ in µM)Mechanism of ActionCitation
Compound 3 (a carbothioamide derivative)MCF-73.241Doxorubicin (17.12)Not Specified[10]
Hybrid 11 (1,3,4-oxadiazole hybrid)MCF-71.87Erlotinib (4.58)Not Specified
Hybrid 11 (1,3,4-oxadiazole hybrid)MDA-MB-2315.67Erlotinib (7.46)Not Specified
Compound 1b (2-(5-phenylindol-3-yl) derivative)MDA-MB-231~2.6Not SpecifiedROS-mediated mitochondrial damage[9]
Compound 6i (1,2,3-triazole hybrid)MCF-70.028Not SpecifiedEGFR Inhibition[7][8]
Compound 10e (1,2,3-triazole hybrid)MCF-70.024Not SpecifiedEGFR Inhibition[7][8]

Table 2: Cytotoxicity (IC₅₀) of Benzimidazole Derivatives Against Other Cancer Cell Lines

Compound/DerivativeCell LineIC₅₀ (µM)Reference Drug (IC₅₀ in µM)Mechanism of ActionCitation
Compound 54a (oxadiazole derivative)HeLa (Cervical)0.224Doxorubicin (14.28)Topoisomerase I Inhibition[3]
Compound 54b (oxadiazole derivative)HeLa (Cervical)0.205Doxorubicin (14.28)Topoisomerase I Inhibition[3]
Ethyl 2-(4-(piperidine-1-yl)phenyl) derivativeHCT-116 (Colon)16.825-FU (>100)Sirtuin Inhibition
Ethyl 2-(4-(piperidine-1-yl)phenyl) derivativeHT-29 (Colon)20.115-FU (>100)Sirtuin Inhibition

Visualized Pathways and Workflows

G cluster_0 Mechanism of Microtubule Destabilization Tubulin α/β-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization G2M G2/M Phase Arrest Tubulin->G2M Disrupted Spindle Formation MT->Tubulin Depolymerization MBIC Benzimidazole Derivative (e.g., MBIC) MBIC->Tubulin Binds to tubulin MBIC->MT Inhibits Polymerization & Promotes Destabilization Apoptosis Apoptosis G2M->Apoptosis Mitotic Catastrophe

Caption: Microtubule destabilization by benzimidazole derivatives.

G cluster_1 Inhibition of p38 MAPK Pathway in Ovarian Cancer cluster_downstream Downstream Effects cluster_phenotype Cancer Phenotype Mitogen Mitogen (Growth Factor) Receptor Receptor Tyrosine Kinase Mitogen->Receptor MKK MKK3/6 Receptor->MKK p38 p38 MAPK MKK->p38 Phosphorylation MMPs ↑ MMP-2/9 Expression p38->MMPs CDKs ↑ Cdk2/4 Activity p38->CDKs VEGF ↑ VEGF Expression p38->VEGF PBSA Benzimidazole Derivative (e.g., PBSA) PBSA->p38 Inhibits Activity Invasion Cell Invasion MMPs->Invasion Proliferation G1 Arrest & Proliferation ↓ CDKs->Proliferation Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Inhibition of the p38 MAPK signaling pathway.

G cluster_2 General Experimental Workflow for Compound Screening Synthesis Synthesize Benzimidazole Derivative Library CellLines Select Panel of Cancer Cell Lines Synthesis->CellLines MTT Primary Screen: Cell Viability (MTT Assay) CellLines->MTT IC50 Determine IC₅₀ Values for Active Compounds MTT->IC50 Mechanism Secondary Assays: Mechanism of Action IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis Western Target Validation (Western Blot) Mechanism->Western

Caption: Workflow for screening benzimidazole derivatives.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to assess the cytotoxic effect of a test compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative (test compound), dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader (570 nm)

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound.

Materials:

  • 6-well plates

  • Treated and untreated cancer cells

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant from the corresponding well.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the control. An accumulation of cells in a specific phase indicates cell cycle arrest.[5]

Protocol 3: Western Blot for Protein Expression Analysis

This protocol is used to detect and quantify the expression levels of specific proteins involved in apoptosis or cell cycle regulation (e.g., Bcl-2, Bax, Caspase-3, Cyclins, Cdks).

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Protein Extraction: Wash treated and untreated cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols: 2-phenyl-3H-benzimidazole-5-carboxylic acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-phenyl-3H-benzimidazole-5-carboxylic acid is a versatile heterocyclic compound with a rigid, planar structure conducive to fluorescence. Its benzimidazole core is a well-established pharmacophore and a common scaffold for the development of fluorescent probes. The presence of the carboxylic acid group at the 5-position can enhance water solubility and provides a convenient point for conjugation to biomolecules or other functional units. While specific quantitative data for this particular compound is limited in publicly available literature, its structural similarity to other 2-phenylbenzimidazole derivatives suggests its potential as a fluorescent probe for various applications, including metal ion detection, pH sensing, and bioimaging.

These application notes provide an overview of the potential uses of this compound as a fluorescent probe, along with detailed, generalized protocols for its synthesis and application. The provided quantitative data is estimated based on structurally similar benzimidazole derivatives and should be experimentally verified for specific applications.

Data Presentation

Table 1: Estimated Photophysical Properties of this compound
PropertyEstimated ValueSolvent/ConditionsNotes
Excitation Maximum (λex) ~320 - 360 nmMethanol, Ethanol, DMSOThe exact wavelength is expected to be sensitive to solvent polarity.
Emission Maximum (λem) ~380 - 450 nmMethanol, Ethanol, DMSOA significant Stokes shift is anticipated. The emission is likely to be in the blue to cyan region.
Quantum Yield (ΦF) 0.1 - 0.5Aprotic SolventsThe quantum yield can be highly dependent on the solvent environment and the presence of quenchers.
Molar Absorptivity (ε) 10,000 - 30,000 M⁻¹cm⁻¹MethanolTypical for π-conjugated systems.
Table 2: Potential Sensing Applications and Estimated Performance
AnalyteSensing MechanismEstimated Detection LimitResponse Time
Metal Ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) Chelation Enhanced Fluorescence (CHEF) or Quenching1 - 10 µM< 5 minutes
pH (acidic range) Protonation of Benzimidazole NitrogenpKa ~ 4-6< 1 minute

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the condensation reaction of 3,4-diaminobenzoic acid and benzaldehyde.[1]

Materials:

  • 3,4-Diaminobenzoic acid

  • Benzaldehyde

  • N,N-Dimethylacetamide (DMAc)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) and benzaldehyde (1 equivalent) in N,N-dimethylacetamide.

  • Add sodium metabisulfite (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 100-120°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 3,4-Diaminobenzoic Acid Condensation Condensation Reaction Reactant1->Condensation Reactant2 Benzaldehyde Reactant2->Condensation Solvent DMAc Solvent->Condensation Reagent Na2S2O5 Reagent->Condensation Temperature 100-120°C Temperature->Condensation Product 2-phenyl-3H-benzimidazole- 5-carboxylic acid Condensation->Product

Caption: Synthesis of the fluorescent probe.

Protocol 2: General Procedure for Metal Ion Detection

This generalized protocol is based on the chelation-induced fluorescence response of benzimidazole derivatives.

Materials:

  • Stock solution of this compound (e.g., 1 mM in DMSO or ethanol).

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃) of known concentrations in deionized water or buffer.

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer. The solvent from the stock solution should be kept at a low percentage (e.g., <1% v/v) to avoid affecting the buffer properties.

  • Fluorescence Titration: a. Place the probe solution in a cuvette and record its initial fluorescence emission spectrum by exciting at the predetermined λex. b. Add small aliquots of a specific metal ion stock solution to the cuvette. c. After each addition, mix gently and allow the solution to equilibrate for a few minutes. d. Record the fluorescence emission spectrum. e. Continue this process until no significant change in fluorescence is observed.

  • Selectivity Test: a. To separate cuvettes containing the probe solution, add an excess (e.g., 10 equivalents) of different metal ions. b. Record the fluorescence emission spectrum for each solution and compare the changes to determine the selectivity of the probe.

  • Determination of Detection Limit: The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity versus concentration plot.

G Start Prepare Probe Solution (10 µM) Titration Fluorescence Titration Start->Titration Add aliquots of target metal ion Selectivity Selectivity Test Start->Selectivity Add excess of various metal ions LOD Calculate Detection Limit Titration->LOD Plot Intensity vs. Concentration End Data Analysis Selectivity->End LOD->End

Caption: Workflow for metal ion detection.

Protocol 3: General Procedure for pH Sensing

This protocol utilizes the pH-dependent fluorescence of the benzimidazole moiety.

Materials:

  • Stock solution of this compound (e.g., 1 mM in DMSO or ethanol).

  • A series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12).

  • Fluorometer.

  • pH meter.

  • Cuvettes.

Procedure:

  • Preparation of Test Solutions: For each pH value, prepare a solution containing a fixed concentration of the probe (e.g., 10 µM) in the corresponding buffer.

  • Fluorescence Measurements: a. For each test solution, record the fluorescence emission spectrum at the predetermined excitation wavelength. b. Measure the exact pH of each solution using a pH meter.

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of pH. b. Determine the pKa of the probe from the inflection point of the resulting sigmoidal curve. This can be done by fitting the data to the Henderson-Hasselbalch equation.

G Start Prepare Probe in Buffers of Varying pH Measure_Fluorescence Record Fluorescence Spectra Start->Measure_Fluorescence Measure_pH Measure Exact pH Start->Measure_pH Plot_Data Plot Intensity vs. pH Measure_Fluorescence->Plot_Data Measure_pH->Plot_Data Determine_pKa Determine pKa from Sigmoidal Fit Plot_Data->Determine_pKa End Characterize pH Response Determine_pKa->End

Caption: Workflow for pH sensing.

Protocol 4: General Procedure for Live Cell Imaging

This protocol provides a general guideline for using the probe for cellular imaging. Optimization of probe concentration and incubation time is crucial for specific cell types and applications.

Materials:

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Cells of interest cultured on glass-bottom dishes or coverslips.

  • Stock solution of this compound (e.g., 10 mM in DMSO).

  • Fluorescence microscope with appropriate filter sets.

  • Incubator (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Probe Loading: a. Prepare a working solution of the probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM). b. Remove the existing medium from the cells and wash them once with warm PBS. c. Add the probe-containing medium to the cells. d. Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: a. Remove the probe-containing medium. b. Wash the cells 2-3 times with warm PBS to remove any unbound probe.

  • Imaging: a. Add fresh, pre-warmed cell culture medium or PBS to the cells. b. Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom set based on the determined excitation and emission maxima).

G Start Seed Cells Load_Probe Incubate with Probe Solution Start->Load_Probe Wash_Cells Wash to Remove Unbound Probe Load_Probe->Wash_Cells Image_Cells Fluorescence Microscopy Wash_Cells->Image_Cells End Analyze Images Image_Cells->End

Caption: Workflow for cellular imaging.

Signaling Pathways and Logical Relationships

The fluorescence of this compound can be modulated by various mechanisms, primarily through interactions with its environment.

Metal Ion Sensing: The sensing mechanism for metal ions is often based on Chelation-Enhanced Fluorescence (CHEF) or photoinduced electron transfer (PET). In the CHEF mechanism, the binding of a metal ion to the probe restricts intramolecular rotation, leading to an increase in fluorescence intensity. Conversely, in a PET-based sensor, the metal ion can quench the fluorescence. The carboxylic acid and the benzimidazole nitrogens can act as a binding site for metal ions.

G Probe Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion (Binding) Metal Metal Ion Complex->Probe - Metal Ion (Dissociation) G Deprotonated Deprotonated Form (Fluorescence State 1) Protonated Protonated Form (Fluorescence State 2) Deprotonated->Protonated + H+ (Acidic pH) Protonated->Deprotonated - H+ (Basic pH)

References

Application Notes and Protocols for the Quantification of 2-phenyl-3H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-phenyl-3H-benzimidazole-5-carboxylic acid. The methods described herein are based on established analytical techniques for structurally similar benzimidazole derivatives and can be adapted and validated for the specific quantification of the target analyte in various matrices.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development due to its structural similarity to other biologically active benzimidazole derivatives. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines three common analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Analytical Methods Overview

A summary of the quantitative performance of the described methods is presented below. These values are typical for the analysis of benzimidazole derivatives and should be established and validated for the specific application.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 0.1 - 100 µg/mL1 - 1000 ng/mL1 - 25 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL< 0.5 ng/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~1 ng/mL~1 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 3%
Selectivity ModerateHighLow

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds. The method offers a good balance between sensitivity, selectivity, and cost-effectiveness.

Experimental Protocol

3.1.1. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

3.1.2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined by scanning a standard solution (typically in the range of 280-320 nm for benzimidazole derivatives).

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For simple matrices, a "dilute-and-shoot" approach may be feasible. For more complex matrices like biological fluids, protein precipitation or solid-phase extraction (SPE) will be necessary.

    • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard (if used). Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for analysis.

HPLC-UV Workflow

HPLC_UV_Workflow prep Sample Preparation (e.g., Protein Precipitation) hplc HPLC System prep->hplc Inject Sample standards Standard Preparation (Calibration Curve) standards->hplc Inject Standards column C18 Column hplc->column Mobile Phase Flow detector UV-Vis Detector column->detector Elution data Data Acquisition & Quantification detector->data

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalysis and trace-level quantification.[1]

Experimental Protocol

4.1.1. Instrumentation

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

4.1.2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A fast gradient is typically employed.

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 98% B

    • 3.0-4.0 min: 98% B

    • 4.0-4.1 min: 98% to 2% B

    • 4.1-5.0 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4.1.3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the analyte).

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. A stable isotope-labeled internal standard is highly recommended for bioanalysis.[1]

  • Ion Source Parameters: (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2) to be optimized for maximum signal intensity.

  • Collision Energy (CE) and Declustering Potential (DP): To be optimized for each MRM transition.

4.1.4. Standard and Sample Preparation The preparation procedures are similar to those for HPLC-UV, but the concentration range for working standards will be significantly lower (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

LC-MS/MS Workflow

LCMSMS_Workflow prep Sample Preparation (e.g., SPE) lc LC Separation (C18 Column) prep->lc Injection esi ESI Source (Ionization) lc->esi ms1 Q1: Precursor Ion Selection esi->ms1 ms2 Q2: Collision Cell (CID) ms1->ms2 ms3 Q3: Product Ion Detection ms2->ms3 data Data Analysis (MRM) ms3->data

Caption: Workflow for LC-MS/MS analysis.

UV-Vis Spectrophotometry

For a simpler, rapid, and high-throughput estimation, particularly in bulk drug or simple formulations, UV-Vis spectrophotometry can be employed. This method is less selective than chromatographic techniques.

Experimental Protocol

5.1.1. Instrumentation

  • Double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

5.1.2. Method

  • Solvent Selection: Choose a solvent in which this compound is freely soluble and stable (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Determination of λmax: Prepare a dilute solution of the analyte in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Curve Preparation:

    • Prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of dilutions to cover a linear concentration range (e.g., 1, 2, 5, 10, 15, 20, 25 µg/mL).

    • Measure the absorbance of each standard solution at the predetermined λmax against a solvent blank.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a sample solution of an appropriate concentration to fall within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of the analyte in the sample from the calibration curve.

UV-Vis Spectrophotometry Logical Flow

UVVis_Flow start Start lambda_max Determine λmax of Analyte start->lambda_max sample Prepare Sample Solution start->sample standards Prepare Standard Solutions (Known Concentrations) lambda_max->standards measure_standards Measure Absorbance of Standards standards->measure_standards calibration_curve Generate Calibration Curve (Absorbance vs. Concentration) measure_standards->calibration_curve quantify Determine Concentration from Calibration Curve calibration_curve->quantify measure_sample Measure Absorbance of Sample sample->measure_sample measure_sample->quantify end End quantify->end

Caption: Logical flow for quantification by UV-Vis spectrophotometry.

Method Validation

All analytical methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Disclaimer: The protocols provided are intended as a starting point. Optimization and full validation are required for the specific application and matrix.

References

Application Notes and Protocols: Derivatization of 2-phenyl-3H-benzimidazole-5-carboxylic Acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 2-phenyl-3H-benzimidazole-5-carboxylic acid, a promising scaffold in medicinal chemistry. This document details synthetic protocols, summarizes biological activity data, and illustrates key mechanisms of action to guide the development of novel therapeutic agents with enhanced efficacy.

Introduction

Benzimidazoles are a class of heterocyclic compounds that are structural isosteres of naturally occurring nucleotides, allowing for favorable interactions with various biological macromolecules. The this compound core has been identified as a "privileged" structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. Derivatization of this core, particularly at the phenyl ring and the carboxylic acid group, has been shown to significantly modulate biological activity, offering a promising strategy for the development of potent and selective therapeutic agents.

Synthetic Protocols

The synthesis of this compound and its derivatives can be achieved through several established methods. The most common approach involves the condensation of a substituted o-phenylenediamine with a substituted benzoic acid or benzaldehyde.

General Synthesis of 2-(Substituted-phenyl)-3H-benzimidazole-5-carboxylic Acid

This protocol describes a general method for synthesizing various derivatives of this compound by reacting 3,4-diaminobenzoic acid with different substituted benzaldehydes.

Materials:

  • 3,4-diaminobenzoic acid

  • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 3,4-dihydroxybenzaldehyde, 5-fluoro-2-hydroxybenzaldehyde)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Ethanol or Dimethylformamide (DMF)

  • Sodium carbonate (Na2CO3) solution

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the mixture.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF is used as the solvent, pour the mixture into a beaker containing a stirred solution of sodium carbonate in water.

  • The resulting precipitate is the crude product. Collect the solid by filtration.

  • Wash the solid with water to remove any remaining salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified 2-(substituted-phenyl)-3H-benzimidazole-5-carboxylic acid derivative.

  • Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.

Synthesis of Methyl 2-(Substituted-phenyl)-3H-benzimidazole-5-carboxylate

Esterification of the carboxylic acid group can further enhance the biological activity of these compounds.

Materials:

  • 2-(Substituted-phenyl)-3H-benzimidazole-5-carboxylic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Suspend the synthesized 2-(substituted-phenyl)-3H-benzimidazole-5-carboxylic acid in methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is the methyl ester derivative. Collect the solid by filtration.

  • Wash the solid with water and dry it under vacuum.

  • Recrystallize the product from a suitable solvent to obtain the pure methyl 2-(substituted-phenyl)-3H-benzimidazole-5-carboxylate.

  • Confirm the structure of the ester using analytical methods.

Biological Activity Data

The derivatization of this compound has led to the discovery of compounds with potent biological activities, particularly as anticancer and antimicrobial agents. The following tables summarize the quantitative data for selected derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values are presented below.

Compound IDR1 (Substitution on Phenyl Ring)R2Cell LineGI50 (µM)IC50 (µM)Reference
1a 2-OHHMDA-MB-231>100-[1]
1d 2-OH, 3-OCH3HMCF731.43-[1]
1e 5-F, 2-OHHMDA-MB-23114.37-[1]
1h 3,4-diOHHMCF79.23-[1]
2a 2-OHCH3MDA-MB-23113.71-[1]
2e 5-F, 2-OHCH3MCF70.18-[1]
2f 3,4-diOHCH3MDA-MB-46821.33-[1]
Cisplatin --MCF710.33-[1]
Antimicrobial Activity

Certain derivatives have also shown promising activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a common measure of antimicrobial efficacy.

Compound IDR1 (Substitution on Phenyl Ring)R2MicroorganismMIC (µg/mL)Reference
B1.1.2 4-NO2BenzoylBacillus cereus62.5
B1.2.2 4-ClBenzoylBacillus cereus62.5
B1.3.2 4-OHBenzoylBacillus cereus125

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Tubulin Polymerization Inhibition

Several benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. These compounds can bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Benzimidazole Derivative Action Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization GTP Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization GDP Polymerization->Microtubule Depolymerization->Tubulin Dimers Benzimidazole Derivative Benzimidazole Derivative Binding to Colchicine Site Binding to Colchicine Site Benzimidazole Derivative->Binding to Colchicine Site Inhibition of Polymerization Inhibition of Polymerization Binding to Colchicine Site->Inhibition of Polymerization Inhibition of Polymerization->Polymerization Inhibits G2/M Arrest G2/M Arrest Inhibition of Polymerization->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.

DNA Intercalation and Groove Binding

The planar aromatic structure of the benzimidazole core allows these molecules to intercalate between the base pairs of DNA or bind to the minor groove. This interaction can distort the DNA double helix, interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.

DNA_Intercalation DNA Double Helix DNA Double Helix DNA Distortion DNA Distortion DNA Double Helix->DNA Distortion Benzimidazole Derivative Benzimidazole Derivative Intercalation Intercalation Benzimidazole Derivative->Intercalation Intercalation->DNA Double Helix Binds between base pairs Inhibition of Replication Inhibition of Replication DNA Distortion->Inhibition of Replication Inhibition of Transcription Inhibition of Transcription DNA Distortion->Inhibition of Transcription Cell Death Cell Death Inhibition of Replication->Cell Death Inhibition of Transcription->Cell Death

Caption: Mechanism of DNA intercalation by benzimidazole derivatives.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), inhibiting PARP can lead to synthetic lethality. Some benzimidazole derivatives have been identified as PARP inhibitors, preventing the repair of single-strand DNA breaks, which then accumulate and lead to double-strand breaks during replication, ultimately causing cell death in cancer cells.

PARP_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell + Benzimidazole Derivative DNA Damage (SSB) DNA Damage (SSB) PARP PARP DNA Damage (SSB)->PARP Activates DNA Repair DNA Repair PARP->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival DNA Damage (SSB) DNA Damage (SSB) PARP PARP DNA Damage (SSB) ->PARP Replication Replication DNA Damage (SSB) ->Replication PARP ->DNA Repair Blocked Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->PARP Inhibits Double-Strand Break Double-Strand Break Replication->Double-Strand Break Apoptosis Apoptosis Double-Strand Break->Apoptosis

Caption: PARP inhibition leading to synthetic lethality in cancer cells.

Experimental Workflow

The development of novel derivatives of this compound follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Characterization Structural Characterization (NMR, MS, IR) Purification->Structural_Characterization Anticancer_Screening Anticancer Screening (e.g., MTT assay) Structural_Characterization->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC determination) Structural_Characterization->Antimicrobial_Screening Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., PARP, Kinase) Structural_Characterization->Enzyme_Inhibition_Assay Cell_Cycle_Analysis Cell Cycle Analysis Anticancer_Screening->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays Anticancer_Screening->Apoptosis_Assay DNA_Binding_Studies DNA Binding Studies Enzyme_Inhibition_Assay->DNA_Binding_Studies Tubulin_Polymerization_Assay Tubulin Polymerization Assay Enzyme_Inhibition_Assay->Tubulin_Polymerization_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Cycle_Analysis->SAR_Analysis Apoptosis_Assay->SAR_Analysis DNA_Binding_Studies->SAR_Analysis Tubulin_Polymerization_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical experimental workflow for the development of novel benzimidazole derivatives.

References

Application Notes and Protocols for Studying 2-phenyl-3H-benzimidazole-5-carboxylic acid Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for investigating the biological interactions of 2-phenyl-3H-benzimidazole-5-carboxylic acid. This document includes detailed protocols for key assays, structured data tables for the presentation of quantitative results, and visualizations of experimental workflows and potential signaling pathways.

Introduction

This compound belongs to the benzimidazole class of heterocyclic compounds, which are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] Understanding the interactions of this specific molecule with biological targets is crucial for its development as a potential therapeutic agent. The following protocols and guidelines are designed to facilitate a systematic investigation of its bioactivity.

Data Presentation: Quantitative Analysis of Interactions

Effective data presentation is critical for comparing the potency and efficacy of this compound and its derivatives across different assays and cell lines.

Table 1: In Vitro Cytotoxicity Data

Compound IDCell LineAssay TypeParameterValue (µM)Reference
1h (3,4-dihydroxy substitution)MDA-MB-468CytotoxicityGI₅₀12.85[3]
MDA-MB-231CytotoxicityGI₅₀11.85[3]
MCF7CytotoxicityGI₅₀9.23[3]
2e (methyl ester, 2-hydroxy-5-fluoro substitution)MDA-MB-468CytotoxicityGI₅₀6.23[3]
MDA-MB-231CytotoxicityGI₅₀4.09[3]
MCF7CytotoxicityGI₅₀0.18[3]

Table 2: Kinase Inhibition Data

Compound IDKinase TargetAssay TypeParameterValue (µM)Reference
Benzimidazole Derivative 23 CK1δKinase InhibitionIC₅₀0.0986[4]
Benzimidazole Derivative V CK1δKinase InhibitionIC₅₀(Nanomolar)[4]
Benzimidazole-acridine derivative 8I Topo IEnzyme InhibitionIC₅₀K562: 2.68[1]
HepG-2: 8.11[1]
This compound[Hypothetical Target Kinase]Kinase InhibitionIC₅₀Data to be determined

Table 3: Biophysical Interaction Data

Compound IDProtein TargetMethodKD (nM)ka (M⁻¹s⁻¹)kd (s⁻¹)Reference
This compound[Hypothetical Target Protein]SPRData to be determinedData to be determinedData to be determined
This compound[Hypothetical Target Protein]ITCData to be determined--
Cyclosporin AHis-CypASPR23 ± 60.53 x 10⁶ ± 0.1 x 10⁶1.2 x 10⁻² ± 0.1 x 10⁻²[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for similar small molecules and should be optimized for this compound.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay assesses the effect of the compound on cell viability by measuring the metabolic activity of cells.[6][7]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 72 hours.[8]

  • Add 28 µL of MTT solution (2 mg/mL) to each well and incubate for 1.5 hours at 37°C.[8]

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes.[7]

  • Measure the absorbance at 492 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability and determine the GI₅₀/IC₅₀ value.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate 24h A->B C Add serial dilutions of 2-phenyl-3H-benzimidazole- 5-carboxylic acid B->C D Incubate 72h C->D E Add MTT solution D->E F Incubate 1.5h E->F G Add DMSO F->G H Measure absorbance at 492 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This assay evaluates the effect of the compound on the collective migration of cells.[9]

Materials:

  • Confluent cell monolayer in a 24-well plate

  • This compound

  • Sterile 200 µL pipette tip

  • Cell culture medium

  • Microscope with a camera

Procedure:

  • Grow cells to a confluent monolayer in 24-well plates.[10]

  • Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[9]

  • Wash the wells twice with medium to remove detached cells.[10]

  • Replace the medium with fresh medium containing the test compound at various concentrations.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[10]

  • Measure the width of the scratch at different points for each image.

  • Calculate the percentage of wound closure over time to assess cell migration.

Wound_Healing_Assay_Workflow A Grow cells to confluency B Create scratch with pipette tip A->B C Wash to remove debris B->C D Add medium with test compound C->D E Image at T=0 D->E F Incubate E->F G Image at subsequent time points F->G H Analyze wound closure G->H

Caption: Workflow for the wound healing (scratch) assay.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the inhibitory activity of the compound against a specific protein kinase.[11]

Materials:

  • Recombinant human kinase (e.g., EGFR, CK1δ)

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1 for EGFR)

  • ATP

  • Kinase assay buffer

  • This compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution.

  • Add 2 µL of a solution containing the kinase and the peptide substrate in kinase assay buffer.

  • Initiate the reaction by adding 2 µL of ATP solution.

  • Incubate at room temperature for 60 minutes.

  • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent, and incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Kinase_Inhibition_Assay_Workflow A Dispense compound dilutions B Add Kinase and Substrate A->B C Add ATP to start reaction B->C D Incubate 60 min C->D E Add ADP-Glo™ Reagent D->E F Incubate 40 min E->F G Add Kinase Detection Reagent F->G H Incubate 30 min G->H I Measure Luminescence H->I

Caption: Workflow for a generic kinase inhibition assay.

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics between the compound and a target protein.[5][12]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of concentrations of the test compound in running buffer.

  • Inject the compound solutions over the immobilized protein surface at a constant flow rate.

  • Monitor the binding response in real-time.

  • After each injection, allow for dissociation in running buffer.

  • Regenerate the sensor surface if necessary.

  • Analyze the sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).

Protocol 5: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat changes upon binding to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.[13][14]

Materials:

  • Isothermal titration calorimeter

  • Target protein in a suitable buffer

  • This compound in the same buffer

  • Syringe and sample cell

Procedure:

  • Load the target protein into the sample cell and the test compound into the injection syringe.

  • Perform a series of small injections of the compound into the protein solution.

  • Measure the heat released or absorbed after each injection.

  • Continue the titration until the binding sites are saturated.

  • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Potential Signaling Pathway Interactions

Benzimidazole derivatives have been shown to affect various signaling pathways involved in cancer progression.[1][15][16] A plausible pathway that could be investigated for this compound is the modulation of stress-activated protein kinase pathways, such as the ROS-JNK signaling cascade, which can lead to apoptosis.[15]

Signaling_Pathway cluster_stimulus Cellular Stress cluster_pathway JNK Signaling Cascade cluster_response Cellular Response Compound 2-phenyl-3H-benzimidazole- 5-carboxylic acid ROS Increased ROS Production Compound->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis

Caption: A potential signaling pathway involving ROS and JNK.

References

Application Notes and Protocols: 2-phenyl-3H-benzimidazole-5-carboxylic acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-phenyl-3H-benzimidazole-5-carboxylic acid and its derivatives in material science. The focus is on the synthesis and properties of high-performance polymers and functional metal-organic frameworks (MOFs).

Introduction

This compound is a heterocyclic compound featuring a rigid benzimidazole core, a phenyl substituent, and a carboxylic acid group. This unique combination of a thermally stable, conjugated backbone and a reactive carboxylic acid functional group makes it and its derivatives valuable building blocks for advanced materials. The benzimidazole moiety provides high thermal and chemical stability, while the carboxylic acid group can be used for polymerization reactions or as a coordination site for metal ions in the formation of metal-organic frameworks.

Application 1: High-Performance Poly(benzimidazole imide)s

Derivatives of 2-phenyl-benzimidazole are utilized to synthesize poly(benzimidazole imide)s (PBIIs), a class of polymers known for their exceptional thermal stability, high glass transition temperatures (Tg), and low coefficient of thermal expansion (CTE). These properties make them suitable for applications such as flexible substrates for displays and high-temperature resistant films. By incorporating N-phenyl groups into the benzimidazole unit, the brittleness of traditional polyimides can be overcome while retaining superheat-resistance.

Data Presentation: Thermal and Mechanical Properties of N-Phenyl-Substituted Poly(benzimidazole imide)s
PropertyN-PhPABZ-PMDA FilmN-PhPABZ-BPDA Film
Thermal Properties
Glass Transition Temperature (Tg)486 °C[1]425 °C[2][3][4]
5% Weight Loss Temperature (Td5%)551–554 °C[1]> 500 °C[4]
Coefficient of Thermal Expansion (CTE)9.7 ppm K⁻¹[1]27 ppm K⁻¹[4]
Mechanical Properties
Tensile Strength-130.0 MPa[4]
Tensile Modulus-4.7 GPa[4]
Elongation at Break-3.7%[4]
Other Properties
Water Absorption-1.4%[2][3][4]

N-PhPABZ-PMDA is a poly(benzimidazole imide) derived from N-phenyl-substituted diamine and pyromellitic dianhydride (PMDA).[1] N-PhPABZ-BPDA is a poly(benzimidazole imide) derived from N-phenyl-substituted diamine and 3,3′,4,4′-biphenyl tetracarboxylic dianhydride (BPDA).[2][4]

Experimental Protocol: Synthesis of N-Phenyl-Poly(benzimidazole imide) (N-Ph-PBII) Film

This protocol describes a two-stage thermal imidization process for the preparation of an N-Ph-PBII film using 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole (N-PhPABZ) and 3,3′,4,4′-biphenyl tetracarboxylic dianhydride (BPDA).[4]

Materials:

  • 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole (N-PhPABZ)

  • 3,3′,4,4′-biphenyl tetracarboxylic dianhydride (BPDA)

  • Anhydrous N,N-dimethylacetamide (DMAc)

Procedure:

  • Poly(amic acid) Synthesis:

    • In a sealed bottle, dissolve N-PhPABZ (e.g., 1.2015 g, 4.0 mmol) in anhydrous DMAc (e.g., 9.5 mL).

    • Slowly add BPDA (e.g., 1.1768 g, 4.0 mmol) to the solution at a rate that maintains a clear solution (approximately 2 hours).

    • Stir the mixture continuously at room temperature for 24 hours to form the poly(amic acid) solution.

  • Film Casting and Thermal Imidization:

    • Cast the poly(amic acid) solution onto a clean, dust-free glass plate.

    • Place the glass plate in an oven at 80 °C overnight to slowly evaporate the solvent and form a tack-free film.

    • The resulting poly(amic acid) film is then thermally treated in a furnace with the following temperature program to induce imidization:

      • 100 °C for 1 hour

      • 200 °C for 1 hour

      • 300 °C for 1 hour

      • 350 °C for 1 hour

Visualization: Poly(benzimidazole imide) Synthesis Workflow

G cluster_synthesis Poly(amic acid) Synthesis cluster_processing Film Processing dissolve Dissolve N-PhPABZ in DMAc add_bpda Slowly add BPDA dissolve->add_bpda stir Stir for 24h at RT add_bpda->stir cast Cast solution on glass plate stir->cast evaporate Evaporate solvent at 80°C cast->evaporate imidization Thermal Imidization (100-350°C) evaporate->imidization film Final N-Ph-PBII Film imidization->film

Workflow for the synthesis of N-Phenyl-Poly(benzimidazole imide) films.

Application 2: Functional Metal-Organic Frameworks (MOFs)

Benzimidazole carboxylic acids are excellent ligands for the synthesis of metal-organic frameworks (MOFs). The rigid structure of the benzimidazole unit and the coordination versatility of the carboxylate groups allow for the construction of porous frameworks with applications in gas storage, separation, and sensing. MOFs synthesized from ligands like 5-(benzimidazole-1-yl)isophthalic acid have demonstrated potential for fluorescent detection of metal ions.[3]

Data Presentation: Properties of Benzimidazole-Based MOFs
MOFMetal IonLigandApplicationKey Finding
[Cd(bipa)]n Cd(II)5-(benzimidazole-1-yl)isophthalic acid (H2bipa)Fluorescence SensingHigh selectivity and sensitivity for Fe³⁺ and Cr(VI) in water.[3]
ZPBIF-1 Zn(II)2-phenyl benzimidazoleDye AdsorptionMaximum adsorption capacity for Acid Red 88: 1666.66 mg/g.[5]
Mn-MOF Mn(II)1H-benzimidazole-5,6-dicarboxylic acid-High thermal stability up to 400 °C.[4]
Experimental Protocol: General Solvothermal Synthesis of a Benzimidazole-Based MOF

This protocol provides a general procedure for the synthesis of MOFs using a benzimidazole carboxylic acid ligand, adapted from the synthesis of [Cd(bipa)]n and ZPBIF-1.[3][5]

Materials:

  • A benzimidazole carboxylic acid ligand (e.g., 5-(benzimidazole-1-yl)isophthalic acid)

  • A metal salt (e.g., Cd(NO₃)₂·4H₂O or Zn(NO₃)₂·6H₂O)

  • Solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, water)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a vial, dissolve the benzimidazole carboxylic acid ligand (e.g., 0.1 mmol) in the chosen solvent (e.g., 8 mL of a DMF/ethanol/water mixture).

    • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in the same solvent system.

    • Combine the two solutions and stir for approximately 30 minutes at room temperature to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the resulting solution into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (typically between 100-150 °C) for a period of 1 to 3 days.

  • Product Isolation and Purification:

    • After the reaction time, cool the autoclave slowly to room temperature.

    • Collect the resulting crystals by filtration.

    • Wash the crystals with the mother liquor and then with a fresh solvent (e.g., ethanol) to remove any unreacted starting materials.

    • Dry the crystals in air.

Visualization: MOF Synthesis and Characterization Logic

G cluster_synthesis Synthesis cluster_isolation Isolation cluster_char Characterization cluster_app Application Testing start Ligand + Metal Salt + Solvent mix Mix & Stir start->mix react Solvothermal Reaction (Autoclave) mix->react cool Cool to RT react->cool filter_wash Filter & Wash cool->filter_wash dry Dry Crystals filter_wash->dry pxrd PXRD dry->pxrd tga TGA dry->tga ftir FT-IR dry->ftir sem SEM dry->sem gas_sorption Gas Sorption pxrd->gas_sorption luminescence Luminescence pxrd->luminescence dye_adsorption Dye Adsorption pxrd->dye_adsorption tga->gas_sorption tga->luminescence tga->dye_adsorption ftir->gas_sorption ftir->luminescence ftir->dye_adsorption sem->gas_sorption sem->luminescence sem->dye_adsorption

Logical flow from MOF synthesis to characterization and application testing.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Phenyl-3H-benzimidazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays involving derivatives of 2-phenyl-3H-benzimidazole-5-carboxylic acid. This class of compounds has shown significant potential in anti-cancer drug discovery, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) and as cytotoxic agents against various cancer cell lines.

Target Profile: this compound Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Derivatives of this compound have been synthesized and evaluated for various therapeutic applications. Key areas of interest for HTS campaigns include:

  • Oncology: Many derivatives exhibit potent antiproliferative effects against breast cancer cell lines, including triple-negative subtypes.[1][2] The mechanism of action is often linked to the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[2]

  • Enzyme Inhibition: This scaffold has been successfully utilized to develop inhibitors of key enzymes involved in cancer progression and other diseases. A primary target is PARP, an enzyme crucial for DNA repair.[3][4][5][6][7] Inhibition of PARP is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations.[5][6] Additionally, some derivatives have been explored as inhibitors of enzymes like α-glucosidase and α-amylase.[8][9]

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives from screening assays.

Table 1: Antiproliferative Activity of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid Derivatives against Breast Cancer Cell Lines [1]

Compound IDSubstituent on Phenyl RingCell LineGI50 (µM)
1e 2-hydroxy-5-fluoroMCF7>100
2e 5-fluoro-2-hydroxyphenylMDA-MB4686.23
MDA-MB2314.09
MCF70.18
Cisplatin ReferenceMDA-MB4681.83
MDA-MB2312.11
MCF72.97

Table 2: Enzyme Inhibition Data for Benzimidazole Derivatives

Compound ClassTarget EnzymeInhibitorIC50 ValueReference
2-aryl-5(6)-nitro-1H-benzimidazolePARPCompound 30.05 µM
Mannich bases of 2-Phenyl-5-Benzimidazole sulfonic acidα-glucosidaseCompound 3a66.66 µg/ml[8]

High-Throughput Screening Protocols

Herein are detailed protocols for two representative HTS assays relevant to the screening of this compound derivatives.

HTS Protocol for PARP-1 Inhibition Assay (Homogeneous Fluorescence Polarization Assay)

This protocol is designed for a high-throughput format to identify inhibitors of PARP-1. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP-1 activity.

Principle: In the absence of an inhibitor, PARP-1 utilizes NAD+ to poly(ADP-ribosyl)ate histone proteins. A fluorescently labeled anti-poly(ADP-ribose) antibody binds to the modified histones, resulting in a high fluorescence polarization (FP) signal. Inhibitors of PARP-1 will prevent this modification, leading to a low FP signal.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Streptavidin-conjugated fluorophore (e.g., FITC-Streptavidin)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 µM DTT

  • Test compounds (dissolved in DMSO)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Compound Plating: Dispense 50 nL of test compounds (at various concentrations) and controls (DMSO for negative control, a known PARP inhibitor like Olaparib for positive control) into the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing PARP-1 enzyme and Histone H1 in assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow compounds to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing biotinylated NAD+ in assay buffer to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 5 µL of a solution containing FITC-Streptavidin in assay buffer to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

HTS Protocol for Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing the metabolic activity of cells and, by inference, their viability and proliferation. It is widely used for screening cytotoxic compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human breast cancer cell line (e.g., MCF7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well clear-bottom cell culture plates

  • Multi-channel pipette or automated liquid handler

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include wells with vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values from the dose-response curves.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 DNA Repair cluster_2 Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 ADP_Ribosylation Poly(ADP-ribose) Chain Synthesis PARP1->ADP_Ribosylation NAD+ Repair_Proteins Recruitment of DNA Repair Proteins ADP_Ribosylation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor 2-Phenyl-3H-benzimidazole- 5-carboxylic acid Derivative Inhibitor->PARP1 Inhibition HTS_Workflow Start Start HTS Campaign Library Compound Library (2-Phenyl-3H-benzimidazole- 5-carboxylic acid derivatives) Start->Library Assay_Dev Assay Development & Miniaturization (384-well) Library->Assay_Dev Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Hit_ID->Primary_Screen Re-screen/Discard Dose_Response Dose-Response Analysis (IC50/GI50 Determination) Hit_ID->Dose_Response Confirmed Hits SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Preclinical Candidate Lead_Opt->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-3H-benzimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 2-phenyl-3H-benzimidazole-5-carboxylic acid. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and comparative data to improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic routes for this compound?

A1: The most common and direct method for synthesizing this compound is the condensation reaction between 3,4-diaminobenzoic acid and benzaldehyde. This reaction is a variation of the Phillips-Ladenburg synthesis of benzimidazoles.[1] Modern approaches often employ various catalysts and reaction conditions, such as microwave assistance, to enhance the reaction rate and yield.[2][3]

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

A2: Low yields are a common challenge in this synthesis. The initial parameters to scrutinize are the choice of solvent and the reaction temperature. The purity of the starting materials, 3,4-diaminobenzoic acid and benzaldehyde, is also critical. Additionally, the presence of an oxidizing agent or catalyst can significantly influence the outcome. A systematic optimization of these factors is recommended to improve the yield.[4]

Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

A3: A common side product is the N-benzylated derivative, 1-benzyl-2-phenyl-1H-benzimidazole-5-carboxylic acid, which can form, especially at higher temperatures or with certain catalysts.[5] To minimize this, controlling the stoichiometry of the reactants is crucial; using a slight excess of the diamine can favor the formation of the desired monosubstituted product.[5] Another potential issue is the formation of colored impurities due to oxidation of the diamine. Using reagents like sodium metabisulfite can help mitigate this. Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water.

Q4: What are the recommended catalysts for this synthesis?

A4: While the condensation can proceed without a catalyst, particularly at elevated temperatures, various catalysts can improve the reaction rate and yield under milder conditions. Acid catalysts such as p-toluenesulfonic acid (p-TsOH) are commonly used for benzimidazole synthesis.[6] For the condensation of o-phenylenediamines with aldehydes, Lewis acids like Erbium(III) triflate (Er(OTf)₃) have also been shown to be effective.[5] Green chemistry approaches have utilized heterogeneous catalysts like zinc oxide nanoparticles, which offer the advantage of easy separation and reusability.[7]

Q5: Can microwave-assisted synthesis improve the yield and reaction time?

A5: Yes, microwave-assisted synthesis has been reported to significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[2][3] The rapid and uniform heating provided by microwaves can minimize the formation of byproducts.[3]

Experimental Protocols

Protocol 1: Conventional Synthesis in Dimethylacetamide (DMA)

This protocol is adapted from a method used for synthesizing substituted 2-phenyl-3H-benzimidazole-5-carboxylic acids.

Materials:

  • 3,4-diaminobenzoic acid

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) and sodium metabisulfite (1 equivalent) in N,N-dimethylacetamide.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Heat the reaction mixture at 100°C and monitor the progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).[8]

Protocol 2: Oxidative Condensation in Nitrobenzene or DMSO

This method involves the condensation of methyl 3,4-diaminobenzoate with benzaldehyde, followed by hydrolysis to the carboxylic acid.

Step A: Synthesis of Methyl 2-phenyl-3H-benzimidazole-5-carboxylate

Materials:

  • Methyl 3,4-diaminobenzoate

  • Benzaldehyde

  • Nitrobenzene or Dimethyl sulfoxide (DMSO)

Procedure:

  • Method A (Nitrobenzene): In a round-bottom flask, dissolve methyl 3,4-diaminobenzoate (1 equivalent) and benzaldehyde (1 equivalent) in nitrobenzene. Heat the mixture to 150-155°C for 16 hours.[9]

  • Method B (DMSO): In a round-bottom flask, dissolve methyl 3,4-diaminobenzoate (1 equivalent) and benzaldehyde (1 equivalent) in DMSO. Heat the mixture to 120-125°C for 12 hours.[9]

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude ester by silica gel column chromatography.

Step B: Hydrolysis to this compound

Materials:

  • Methyl 2-phenyl-3H-benzimidazole-5-carboxylate

  • Aqueous sodium hydroxide (5%)

  • Concentrated hydrochloric acid

Procedure:

  • Add the ester to a 5% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1 hour.[9]

  • Cool the reaction mixture to room temperature and acidify to a pH of 3-4 with concentrated hydrochloric acid to precipitate the carboxylic acid.[9]

  • Filter the precipitate, wash with water, and dry under vacuum.

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize reported yields for the synthesis of this compound derivatives under various conditions. This data can guide the optimization of your synthesis.

Table 1: Yield of Substituted 2-phenyl-3H-benzimidazole-5-carboxylic Acids via Condensation in DMA [8]

Substituent on Phenyl RingYield (%)
2-hydroxy67
2,3-dihydroxy51
2-hydroxy-3-methoxy56
3,4-dihydroxy62

Table 2: Comparison of Solvents for the Synthesis of Methyl 2-phenyl-3H-benzimidazole-5-carboxylate Derivatives [9]

SolventTemperature (°C)Time (h)Yield (%)
Nitrobenzene150-1551644-88
DMSO120-1251218-84

Table 3: Microwave-Assisted vs. Conventional Synthesis of Benzimidazole Derivatives [3]

Carboxylic AcidMethodTime (min)Yield (%)
p-Nitrobenzoic acidMicrowave4.095
p-Nitrobenzoic acidConventional24080
Cinnamic acidMicrowave4.080
Cinnamic acidConventional24040

Visualizations

Experimental Workflow

experimental_workflow General Experimental Workflow for Synthesis A 1. Reactant Preparation (3,4-diaminobenzoic acid, benzaldehyde) B 2. Reaction Setup (Solvent, Catalyst/Reagent) A->B C 3. Heating (Conventional or Microwave) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up (Precipitation, Filtration) D->E F 6. Purification (Recrystallization/Chromatography) E->F G 7. Product Characterization (NMR, MS, MP) F->G troubleshooting_yield Troubleshooting Guide for Low Yield Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions Purity->Conditions Pure Repurify Repurify Starting Materials Purity->Repurify Impure Catalyst Evaluate Catalyst/Reagent Conditions->Catalyst No Improvement Optimize_Temp Adjust Temperature Conditions->Optimize_Temp Optimize_Solvent Screen Solvents Conditions->Optimize_Solvent Purification Review Purification Method Catalyst->Purification No Improvement Change_Catalyst Try a Different Catalyst/Reagent Catalyst->Change_Catalyst Recrystallize Optimize Recrystallization Solvent Purification->Recrystallize

References

Technical Support Center: 2-Phenyl-3H-benzimidazole-5-carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-phenyl-3H-benzimidazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities largely depend on the synthetic route. However, for the typical condensation reaction between 3,4-diaminobenzoic acid and benzoic acid (or its derivatives), you can expect to find:

  • Unreacted starting materials: 3,4-diaminobenzoic acid and benzoic acid.

  • Isomeric impurities: 2-phenyl-3H-benzimidazole-4-carboxylic acid may form as a side product.

  • By-products from side reactions.

Q2: What is the general solubility profile of this compound?

A2: Like many benzimidazole derivatives, this compound typically exhibits low solubility in water and common non-polar organic solvents. It is generally soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and to some extent in alcohols like ethanol and methanol, especially upon heating. Its carboxylic acid group allows it to be soluble in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate) through the formation of its carboxylate salt.

Q3: Which purification technique is most effective for this compound?

A3: A combination of acid-base extraction followed by recrystallization is generally the most effective approach. Acid-base extraction is highly efficient at removing neutral impurities and unreacted benzoic acid. Recrystallization is then used to remove isomeric impurities and any remaining starting materials.

Q4: Can I use column chromatography for purification?

A4: While possible, column chromatography can be challenging for this compound due to its polarity and potentially low solubility in common chromatography solvents. It is often more practical to use acid-base extraction and recrystallization for bulk purification. If column chromatography is necessary, a polar stationary phase like silica gel with a polar mobile phase (e.g., a mixture of dichloromethane and methanol with a small amount of acetic or formic acid) might be effective.

Troubleshooting Guides

Acid-Base Extraction Issues
Problem Possible Cause(s) Solution(s)
Low recovery of product after re-precipitation. 1. Incomplete extraction into the basic aqueous layer. 2. Insufficient acidification to fully precipitate the product. 3. Product has some solubility in the acidic aqueous solution.1. Ensure thorough mixing of the organic and aqueous layers during extraction. Perform multiple extractions with fresh aqueous base. 2. Add acid dropwise and monitor the pH with pH paper until the solution is acidic (pH 2-3). 3. Cool the solution in an ice bath to minimize solubility before filtration.
Product precipitates as an oil or sticky solid. 1. Presence of impurities that lower the melting point. 2. The solution is too concentrated.1. Proceed with the filtration and then attempt recrystallization of the oily product. 2. Dilute the solution with more water before acidification.
The precipitate is colored. Presence of colored impurities from the synthesis.Add a small amount of activated charcoal to the basic aqueous solution before filtration and acidification. Note that this may reduce the overall yield.
Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. Common solvents for benzimidazoles include ethanol, methanol, or mixtures with water. DMF or DMSO can also be used, but their high boiling points can make solvent removal difficult.
Compound dissolves at room temperature. The solvent is too polar.Try a less polar solvent or a solvent mixture.
No crystals form upon cooling. 1. The solution is too dilute. 2. The solution is supersaturated.1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal.
Crystals are very fine or powder-like. The solution cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

Experimental Protocols

Acid-Base Extraction for Purification

This protocol is designed to separate the acidic this compound from neutral impurities.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the neutral impurities are soluble, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.

  • Back-washing (Optional): To remove any residual neutral impurities from the combined aqueous extracts, wash it once with a small volume of the organic solvent used in step 1. Discard the organic layer.

  • Re-precipitation: Cool the aqueous solution in an ice bath and acidify it by slowly adding a 3 M solution of hydrochloric acid (HCl) with stirring until the pH is approximately 2-3 (check with pH paper). The this compound should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash it with cold deionized water, and dry it thoroughly.

Recrystallization

This is a general protocol. The ideal solvent or solvent system should be determined experimentally.

Methodology:

  • Solvent Selection: In a small test tube, add a small amount of the purified product from the acid-base extraction. Add a potential recrystallization solvent dropwise. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents to try are ethanol, methanol, or an ethanol/water mixture.

  • Dissolution: Place the bulk of the dried product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with a stirrer). Continue adding solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them to a constant weight.

Visualizations

experimental_workflow crude Crude Product (in Organic Solvent) extraction Acid-Base Extraction (add aq. NaHCO3) crude->extraction organic_layer Organic Layer (Neutral Impurities) extraction->organic_layer Separate Layers aqueous_layer Aqueous Layer (Carboxylate Salt) extraction->aqueous_layer waste1 Waste organic_layer->waste1 acidification Acidification (add HCl) aqueous_layer->acidification precipitate Precipitated Product acidification->precipitate filtration1 Filtration & Drying precipitate->filtration1 purified1 Purified Product (Post-Extraction) filtration1->purified1 recrystallization Recrystallization purified1->recrystallization filtration2 Filtration & Drying recrystallization->filtration2 final_product Final Pure Product filtration2->final_product waste2 Waste filtration2->waste2 Mother Liquor

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Low Yield After Acid-Base Extraction? check_extraction Incomplete Extraction? start->check_extraction Yes check_ph Incomplete Precipitation? check_extraction->check_ph No improve_mixing Solution: Increase mixing and perform multiple extractions. check_extraction->improve_mixing Yes adjust_ph Solution: Add more acid and check pH is 2-3. check_ph->adjust_ph Yes solubility_issue Product soluble in acidic water? check_ph->solubility_issue No end Yield Improved improve_mixing->end adjust_ph->end cool_solution Solution: Cool solution in an ice bath before filtration. solubility_issue->cool_solution Yes solubility_issue->end No cool_solution->end

Caption: Troubleshooting logic for low yield in acid-base extraction.

Technical Support Center: Overcoming Solubility Challenges with 2-phenyl-3H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-phenyl-3H-benzimidazole-5-carboxylic acid. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor aqueous solubility?

A1: The structure of this compound contains a large, rigid, and predominantly hydrophobic benzimidazole ring system and a phenyl group. While the carboxylic acid group provides a site for ionization and potential hydrogen bonding, the overall lipophilicity of the molecule often leads to low solubility in aqueous media. Compounds with a high melting point, like many benzimidazole derivatives, also tend to have poor solubility.

Q2: What are the most common solvents for dissolving this compound?

A2: While specific quantitative solubility data for this compound is not widely published, based on its structure, it is likely to have better solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). It may also show some solubility in alcohols like ethanol and methanol, particularly with heating. For aqueous solutions, adjusting the pH to deprotonate the carboxylic acid is a key strategy.

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In acidic to neutral pH, the carboxylic acid group will be protonated (-COOH), and the molecule will be less soluble. By increasing the pH above the pKa of the carboxylic acid, the group will deprotonate to form a carboxylate salt (-COO⁻), which is significantly more water-soluble.

Q4: Can I improve the solubility by converting the compound into a salt?

A4: Yes, salt formation is a highly effective and common strategy for improving the aqueous solubility of acidic compounds.[1][2][3][4][5] By reacting this compound with a suitable base, you can form a more soluble salt.

Q5: Are there other approaches to enhance the solubility for in vitro and in vivo studies?

A5: Absolutely. Besides pH adjustment and salt formation, several other formulation strategies can be employed. These include the use of co-solvents, surfactants, cyclodextrins, creating solid dispersions, and reducing particle size (micronization or nanosizing).[6][7][8][9][10] For in vivo applications, prodrug approaches can also be considered to improve both solubility and bioavailability.[6][11][12][13]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common solubility issues encountered during experiments with this compound.

Issue 1: Compound precipitates out of aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH The pH of the buffer is likely below the pKa of the carboxylic acid, leading to the precipitation of the less soluble free acid form.Increase the pH of the buffer to at least 1-2 units above the compound's pKa to ensure the carboxylate group is ionized.
Low Buffer Capacity The buffer is not strong enough to maintain the desired pH after the addition of the compound.Use a buffer with a higher buffering capacity or adjust the pH after the compound has been added.
Exceeded Solubility Limit The concentration of the compound is too high for the chosen buffer system, even at an optimal pH.Decrease the final concentration of the compound. If a higher concentration is necessary, consider adding a co-solvent or surfactant.
Issue 2: Difficulty dissolving the compound in organic solvents for analysis or reaction.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Choice The polarity of the solvent may not be optimal for dissolving the compound.Test a range of solvents with varying polarities. Polar aprotic solvents like DMSO and DMF are often good starting points.
Low Dissolution Rate The compound may be dissolving, but at a very slow rate.Gentle heating and agitation (sonication or vortexing) can significantly increase the rate of dissolution.
Crystalline Nature The high crystal lattice energy of the solid compound is hindering dissolution.Consider techniques to convert the compound to an amorphous form, such as in a solid dispersion, which can improve solubility.[1]

Data Presentation

Solvent Type Examples Expected Solubility Notes
Aqueous Buffers (Acidic) pH 1-5Very LowThe carboxylic acid is protonated.
Aqueous Buffers (Neutral) pH 6-8Low to ModerateSolubility will increase as pH approaches and surpasses the pKa.
Aqueous Buffers (Basic) pH 9-12HighThe carboxylic acid is deprotonated, forming a soluble carboxylate salt.
Polar Aprotic Solvents DMSO, DMF, NMPHighGood solvents for initial stock solutions.
Polar Protic Solvents Ethanol, MethanolLow to ModerateSolubility can often be improved with heating.
Non-Polar Solvents Hexane, TolueneVery LowThe molecule is too polar to dissolve well in non-polar solvents.

Experimental Protocols

Here are detailed methodologies for key experiments aimed at improving the solubility of this compound.

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the aqueous solubility of the compound.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.

  • Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent.

  • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Plot the solubility as a function of pH.

Protocol 2: Preparation of a Sodium Salt for Enhanced Aqueous Solubility

Objective: To convert the free acid into a more soluble sodium salt.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Lyophilizer (optional)

Procedure:

  • Suspend a known amount of this compound in deionized water.

  • While stirring, slowly add the 0.1 M NaOH solution dropwise.

  • Monitor the pH of the solution. Continue adding NaOH until all the solid has dissolved and the pH is stable in the basic range (e.g., pH 8-9).

  • The resulting solution contains the sodium salt of the compound. This solution can be used directly or lyophilized to obtain the salt as a solid powder.

  • Confirm the improved solubility by comparing it to the free acid in neutral water.

Protocol 3: Formulation with Co-solvents

Objective: To enhance solubility using a water-miscible organic co-solvent.

Materials:

  • This compound

  • Co-solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).

  • Aqueous buffer of choice

  • Vortex mixer

Procedure:

  • Prepare stock solutions of the compound in the chosen co-solvent at a high concentration.

  • For the final working solution, add the stock solution to the aqueous buffer in a stepwise manner while vortexing.

  • Visually inspect for any precipitation.

  • It is crucial to keep the final concentration of the organic co-solvent low, especially for cell-based assays, to avoid solvent-induced toxicity. A final concentration of <1% is generally recommended.

Visualizations

Below are diagrams illustrating key workflows and concepts related to overcoming solubility issues.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound is_aqueous Aqueous or Organic Solvent? start->is_aqueous aqueous_path Aqueous is_aqueous->aqueous_path organic_path Organic is_aqueous->organic_path check_ph Check/Adjust pH aqueous_path->check_ph ph_ok Is Solubility Improved? check_ph->ph_ok use_cosolvent Use Co-solvents (e.g., DMSO, Ethanol) ph_ok->use_cosolvent No end Solubility Optimized ph_ok->end Yes use_surfactant Use Surfactants or Cyclodextrins use_cosolvent->use_surfactant salt_formation Consider Salt Formation use_surfactant->salt_formation salt_formation->end test_solvents Test Different Solvents (e.g., DMSO, DMF) organic_path->test_solvents apply_energy Apply Heat or Sonication test_solvents->apply_energy apply_energy->end Salt_Formation_Process free_acid Poorly Soluble Free Acid (R-COOH) reaction Deprotonation free_acid->reaction base Aqueous Base (e.g., NaOH) base->reaction soluble_salt Highly Soluble Salt (R-COO⁻ Na⁺) reaction->soluble_salt

References

Technical Support Center: Synthesis of 2-phenyl-3H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenyl-3H-benzimidazole-5-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used condensation reaction between 3,4-diaminobenzoic acid and benzaldehyde.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of starting materials: 3,4-diaminobenzoic acid is susceptible to oxidation. 3. Suboptimal pH: The reaction is sensitive to pH; incorrect pH can hinder the condensation.1. Optimize reaction conditions: Increase reaction time and/or temperature incrementally. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Use high-purity starting materials: Use freshly sourced or purified 3,4-diaminobenzoic acid. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Control pH: Ensure the pH of the reaction mixture is within the optimal range for the specific protocol being used.
Presence of a Major Impurity with a Lower Molecular Weight 1. Decarboxylation of the product: The carboxylic acid group on the benzimidazole ring can be lost at high temperatures, leading to the formation of 2-phenyl-1H-benzimidazole.[1][2][3][4][5]1. Moderate reaction temperature: Avoid excessive heating. If high temperatures are required for the condensation, consider using a milder solvent or a catalyst that allows for lower reaction temperatures. 2. Post-synthesis purification: Recrystallization or column chromatography can be used to separate the desired carboxylic acid from its decarboxylated byproduct.
Multiple Spots on TLC, Difficult Purification 1. Incomplete cyclization: The Schiff base intermediate may be present in the final product mixture.[6][7][8][9][10][11][12] 2. Oxidation of 3,4-diaminobenzoic acid: This can lead to a mixture of colored byproducts.[7][13] 3. Side reactions of benzaldehyde: Under certain conditions, benzaldehyde can undergo self-condensation (benzoin condensation) or disproportionation (Cannizzaro reaction).[14][15]1. Ensure complete cyclization: Prolong the reaction time or add a mild oxidizing agent (if compatible with the reaction conditions) to facilitate the cyclization of the Schiff base intermediate. 2. Minimize oxidation: As mentioned previously, use an inert atmosphere and high-purity starting materials. The addition of an antioxidant like sodium metabisulfite can also be beneficial. 3. Control reaction stoichiometry and conditions: Use a precise 1:1 molar ratio of reactants. Ensure the reaction conditions (e.g., pH, temperature) do not favor benzaldehyde side reactions.
Product is Colored (e.g., yellow, brown) 1. Oxidation of the diamine starting material or the product. 2. Presence of polymeric byproducts. 1. Purification with activated carbon: Treat a solution of the crude product with activated carbon to adsorb colored impurities, followed by filtration. 2. Recrystallization: Choose an appropriate solvent system for recrystallization to obtain a purer, less colored product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the condensation of 3,4-diaminobenzoic acid with benzaldehyde. This reaction is typically carried out in a suitable solvent, sometimes with the aid of a catalyst or an additive like sodium metabisulfite to prevent oxidation.

Q2: My main side product appears to be 2-phenyl-1H-benzimidazole. How can I prevent its formation?

A2: The formation of 2-phenyl-1H-benzimidazole is likely due to the decarboxylation of your target molecule.[1][2][3][4][5] This is often caused by excessive heat during the reaction or workup. To minimize this, try lowering the reaction temperature and consider using a milder purification technique that does not require high heat.

Q3: I am observing a significant amount of unreacted 3,4-diaminobenzoic acid. What could be the issue?

A3: This could be due to several factors. The reaction may not have gone to completion, so extending the reaction time could help. Another possibility is the degradation of benzaldehyde, which is prone to air oxidation to benzoic acid.[15] Using freshly distilled or high-purity benzaldehyde is recommended. Finally, ensure you are using the correct stoichiometry of reactants.

Q4: What is the role of sodium metabisulfite in some published procedures?

A4: Sodium metabisulfite is often used as an antioxidant. o-Phenylenediamines, like 3,4-diaminobenzoic acid, are susceptible to oxidation, which can lead to colored impurities and lower yields. Sodium metabisulfite helps to prevent this degradation.

Q5: My purified product still shows some color. What are my options?

A5: If recrystallization does not yield a colorless product, you can try treating a solution of your compound with activated charcoal. The charcoal can adsorb colored impurities. After stirring with charcoal for a period, it can be removed by filtration through celite, and the product can then be recovered from the filtrate.

Experimental Protocols

General Protocol for the Synthesis of this compound:

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety procedures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-diaminobenzoic acid (1.0 equivalent) and a suitable solvent (e.g., ethanol, methanol, or a mixture of water and an organic solvent).

  • Addition of Reagents: To the stirred suspension, add benzaldehyde (1.0-1.1 equivalents). If the protocol calls for it, add sodium metabisulfite (approximately 0.1-0.2 equivalents) at this stage.

  • Reaction: Heat the mixture to reflux and maintain this temperature for a specified period (typically 2-6 hours). Monitor the progress of the reaction by TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, the solvent may need to be partially or fully evaporated. The crude product can then be collected.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water mixtures).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine 3,4-diaminobenzoic acid, benzaldehyde, and solvent start->reactants additives Add sodium metabisulfite (optional) reactants->additives heat Heat to reflux additives->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction complete filter Filter to collect crude product cool->filter recrystallize Recrystallize filter->recrystallize product Pure 2-phenyl-3H-benzimidazole- 5-carboxylic acid recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions r1 3,4-diaminobenzoic acid intermediate Schiff Base Intermediate r1->intermediate + oxidation Oxidation of Diamine r1->oxidation r2 Benzaldehyde r2->intermediate product 2-phenyl-3H-benzimidazole- 5-carboxylic acid intermediate->product - H2O (Oxidative Cyclization) incomplete_cyclization Incomplete Cyclization intermediate->incomplete_cyclization Stalls decarboxylation Decarboxylation product->decarboxylation High Temp. side_product1 2-phenyl-1H-benzimidazole decarboxylation->side_product1 side_product2 Oxidized Byproducts oxidation->side_product2

Caption: Main reaction and common side reaction pathways.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield impurities Multiple Impurities start->impurities color Colored Product start->color cause_incomplete Incomplete Reaction? low_yield->cause_incomplete cause_decarbox Decarboxylation? impurities->cause_decarbox cause_schiff Incomplete Cyclization? impurities->cause_schiff cause_oxidation Starting Material Oxidation? color->cause_oxidation solution_time_temp Increase Time/Temp cause_incomplete->solution_time_temp solution_lower_temp Lower Reaction Temp cause_decarbox->solution_lower_temp solution_inert Use Inert Atmosphere cause_oxidation->solution_inert solution_charcoal Treat with Charcoal cause_oxidation->solution_charcoal cause_schiff->solution_time_temp

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Optimization of 2-Phenyl-3H-Benzimidazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-phenyl-3H-benzimidazole-5-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound derivatives?

A1: The most prevalent methods involve the condensation of 3,4-diaminobenzoic acid with either benzaldehyde (a Weidenhagen-type reaction) or benzoic acid or its derivatives (a Phillips-Ladenburg-type reaction).[1][2] Modern approaches often employ various catalysts to enhance yields and reaction conditions, sometimes incorporating green chemistry principles to minimize environmental impact.[2][3][4]

Q2: How do I select the appropriate catalyst for my synthesis?

A2: Catalyst selection is crucial and depends on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and green chemistry considerations.[1] Options range from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) and ammonium chloride[1] to Lewis acids such as Erbium(III) triflate (Er(OTf)₃)[1][5] and metal-based catalysts like zinc oxide nanoparticles[6] or copper complexes.[3] For environmentally friendly syntheses, heterogeneous and recyclable catalysts are advantageous.[1][4]

Q3: What is the role of the solvent in the synthesis of these derivatives?

A3: The choice of solvent can significantly impact the reaction rate, yield, and even the product distribution (selectivity).[7] Solvents can influence the solubility of reactants and intermediates, as well as the catalytic activity. Screening different solvents, such as methanol, ethanol, acetonitrile, DMF, or even solvent-free conditions, is a key step in optimizing the reaction.[1][6]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1][7] It allows you to observe the consumption of starting materials and the formation of the product over time, helping to determine the optimal reaction duration.[7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no product at all. What are the possible causes and how can I fix this?

A: Low yields are a frequent challenge in benzimidazole synthesis. Here are several potential causes and their solutions:

  • Poor Quality of Starting Materials: Impurities in the 3,4-diaminobenzoic acid or the benzaldehyde derivative can interfere with the reaction.[7]

    • Solution: Ensure the purity of your starting materials. If necessary, purify them before use.[7]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction using TLC to determine the optimal reaction time and ensure the starting materials have been consumed.[1][7] Consider extending the reaction time if necessary.[1]

  • Suboptimal Reaction Conditions: The chosen solvent, temperature, or catalyst may not be ideal for your specific substrates.[1][6]

    • Solution: Systematically optimize the reaction conditions. Perform a solvent screen, and optimize the reaction temperature and duration.[1][5] The choice of catalyst is also critical; consider screening different types of catalysts (acid, metal, etc.) and optimizing the catalyst loading.[6][7]

  • Catalyst Inactivity: The catalyst may be deactivated or used in an insufficient amount.[1]

    • Solution: Ensure your catalyst is active and from a reliable source. You can try increasing the catalyst loading, but be aware that excess catalyst can sometimes lead to side reactions.[7]

Problem 2: Formation of Multiple Products or Side Products

Q: I am observing the formation of multiple products, making purification difficult. How can I improve the selectivity of my reaction?

A: The formation of side products is a known issue, particularly the formation of 1,2-disubstituted benzimidazoles.[7] Here’s how you can address this:

  • Incorrect Stoichiometry: An excess of the aldehyde can lead to the formation of 1,2-disubstituted benzimidazoles.[7]

    • Solution: Carefully control the stoichiometry of your reactants. Using a 1:1 molar ratio or a slight excess of the 3,4-diaminobenzoic acid is often recommended to favor the formation of the desired 2-substituted product.[7]

  • Solvent Effects: The polarity of the solvent can influence the product distribution.[7]

    • Solution: Experiment with different solvents. For instance, non-polar solvents may favor the 2-substituted product, while more polar solvent systems might promote the formation of the 1,2-disubstituted side product.[7]

  • N-Alkylation: The presence of alkylating agents can lead to undesired N-alkylation of the benzimidazole ring.[7]

    • Solution: Ensure that your starting materials and solvent are free from any potential alkylating agents.

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify my final product. What are some effective purification strategies?

A: Purification can be challenging due to the presence of colored impurities or byproducts with similar polarity to the desired product.[7] Here are some recommended purification techniques:

  • Presence of Colored Impurities: The oxidation of o-phenylenediamine starting materials can generate highly colored impurities that are difficult to remove.[7]

    • Solution 1: Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with activated carbon. The carbon will adsorb the colored impurities, which can then be removed by filtration.[7]

    • Solution 2: Run the reaction under an inert atmosphere: Using an inert atmosphere like nitrogen or argon can help prevent the oxidation of the starting materials.[7]

  • Similar Polarity of Product and Impurities: When the desired product and impurities have similar polarities, separation by column chromatography can be difficult.[7]

    • Solution: Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, which can be exploited for purification. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The basic benzimidazole will move into the aqueous layer, leaving non-basic impurities in the organic layer. Afterward, neutralize the aqueous layer to precipitate the purified product.[7]

Data Presentation

The following tables summarize the impact of different reaction conditions on the synthesis of benzimidazole derivatives, providing a basis for optimization.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Phenyl Benzimidazole

EntryCatalyst (mg)SolventTemperature (°C)Time (min)Yield (%)
1-Solvent-free8012040
2ZnO NPs (5)Solvent-free801098
3ZnO NPs (10)Solvent-free801098
4ZnO NPs (5)CH₃CN806060
5ZnO NPs (5)H₂O8012030
6ZnO NPs (5)EtOH804585
7ZnO NPs (5)CH₂Cl₂4012045

Data adapted from a study on the synthesis of 2-aryl-1,3-benzimidazole derivatives using ZnO nanoparticles as a reusable catalyst.[6]

Table 2: Effect of Temperature on the Synthesis of 1,2-disubstituted Benzimidazole Derivatives

EntrySolventTemperature (°C)Time (min)Conversion/Yield (%)
4WaterRoom Temp120Low Conversion
5Water60120Low Conversion
6Water6012059.6
7Water10012089.7

Data adapted from a study on the microwave-assisted synthesis of 1,2-disubstituted benzimidazole derivatives.[5]

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve 1 mmol of 3,4-diaminobenzoic acid in a suitable solvent (e.g., ethanol, DMF).[1][8]

  • Addition of Aldehyde: To the stirred solution, add 1 mmol of benzaldehyde.[1]

  • Catalyst Addition: Introduce the selected catalyst (e.g., a catalytic amount of an acid or a specified molar percentage of a metal catalyst).[1][7]

  • Reaction Conditions: Heat the reaction mixture to the optimized temperature (e.g., reflux) and maintain it for the determined reaction time, monitoring the progress by TLC.[1][7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, column chromatography, or acid-base extraction to remove impurities.[7]

  • Characterization: Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[8]

Visualizations

Diagram 1: General Reaction Pathway for the Synthesis of this compound

Reaction_Pathway Reactants 3,4-Diaminobenzoic Acid + Benzaldehyde Intermediate Schiff Base Intermediate Reactants->Intermediate + Catalyst - H₂O Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2-Phenyl-3H-benzimidazole- 5-carboxylic Acid Cyclization->Product Oxidation - H₂O Troubleshooting_Workflow Start Low Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Time Optimize Reaction Time (Monitor by TLC) Check_Purity->Optimize_Time Purity OK Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature) Optimize_Time->Optimize_Conditions Incomplete Reaction Optimize_Catalyst Optimize Catalyst (Type and Loading) Optimize_Conditions->Optimize_Catalyst Still Low Yield Success Improved Yield Optimize_Catalyst->Success Optimization Successful

References

avoiding degradation of 2-phenyl-3H-benzimidazole-5-carboxylic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 2-phenyl-3H-benzimidazole-5-carboxylic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic organic compound. While its sulfonic acid analog, 2-phenylbenzimidazole-5-sulfonic acid (Ensulizole), is a well-known UVB-absorbing agent used in sunscreens, the carboxylic acid derivative is less common. However, research indicates its potential as a lead compound in the development of cancer therapeutics, particularly for breast cancer.[1][2] Its derivatives have been synthesized and evaluated for their antiproliferative effects.[1][2]

Q2: What are the primary factors that can cause the degradation of this compound?

While specific degradation pathways for this compound are not extensively documented, based on the general reactivity of benzimidazole and carboxylic acid functionalities, the primary factors of concern include:

  • Oxidation: The benzimidazole ring system can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under prolonged exposure to air and light.

  • Decarboxylation: Carboxylic acids, particularly when heated, can undergo decarboxylation (loss of CO2). This is more likely to occur at elevated temperatures.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, leading to photochemical degradation.

  • Extreme pH: Highly acidic or basic conditions might affect the stability of the molecule, potentially leading to ring-opening or other rearrangements, although benzimidazoles are generally stable over a range of pH values.

  • Reaction with strong acids or bases: The carboxylic acid group can react with strong bases, and the basic nitrogen atoms in the imidazole ring can react with strong acids.

Q3: How can I visually confirm if my sample of this compound has degraded?

Visual signs of degradation can include:

  • Color Change: A pure sample is typically a white or off-white solid. The appearance of a yellow or brown tint may indicate the presence of degradation products.

  • Change in Solubility: Degradation can lead to the formation of less soluble impurities, which may be observed as cloudiness or precipitation in a solution that was previously clear.

  • Inconsistent Analytical Data: Discrepancies in melting point, NMR, IR, or mass spectrometry data compared to reference values can be a strong indicator of degradation or impurity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation with this compound.

Issue Potential Cause Recommended Solution
Low Yield During Synthesis Incomplete reaction during the condensation of 3,4-diaminobenzoic acid and benzaldehyde.Ensure the reaction is heated to the appropriate temperature (e.g., 100 °C in dimethyl acetamide) and run for a sufficient duration (6.5–12 hours), monitoring completion with TLC.[1] Use of a reducing agent like sodium metabisulfite can facilitate the reaction.[1]
Degradation of the product during workup.Avoid prolonged exposure to high temperatures and strong acidic or basic conditions during purification.
Unexpected Peaks in NMR or Mass Spectrum Presence of starting materials or reaction byproducts.Purify the product thoroughly using appropriate techniques such as recrystallization or column chromatography.
Degradation of the compound.Re-evaluate storage and handling procedures. Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Discoloration of the Solid Compound (Yellowing/Browning) Oxidation or photodegradation.Store the compound in an amber vial to protect it from light. Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Avoid prolonged exposure to air.
Poor Solubility in a Previously Suitable Solvent Formation of insoluble degradation products.Attempt to purify a small sample by recrystallization to remove impurities. If solubility issues persist, consider that the bulk material may be significantly degraded.
Incorrect solvent or pH.Verify the appropriate solvent and pH for your experiment. The solubility of carboxylic acids is often pH-dependent.

Experimental Protocols

Synthesis of this compound [1]

This protocol is adapted from the literature for the synthesis of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid derivatives.

Materials:

  • 3,4-diaminobenzoic acid

  • Benzaldehyde

  • N,N-dimethyl acetamide (DMAc)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane

Procedure:

  • To a solution of benzaldehyde (2.0 mmol) in 6.5 mL of N,N-dimethyl acetamide, add 3,4-diaminobenzoic acid (2.0 mmol) and sodium metabisulfite (2.4 mmol).

  • Heat the mixture to 100 °C for 6.5–12 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (5 x 25 mL).

  • Dry the organic layer with magnesium sulfate (MgSO₄) and concentrate it in vacuo.

  • Collect the resulting solid on a sintered-glass filter.

  • Wash the solid with dichloromethane (3x) to yield the desired product.

Characterization Data:

The following table summarizes characterization data for a similar synthesized compound, 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid, which can be used as a reference point for expected analytical results.

Analysis Result for 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid [1]
Melting Point > 300 °C
IR (KBr) ν (cm⁻¹) 3319 (–NH), 3063 (Ar–C–H), 1683 (–C=O), 1631 (ArC–C), 1261 (–C–N)
¹H NMR (400 MHz, DMSO-d6) δ (ppm) 12.93 (br, s, 1H, NH), 8.24 (s, 1H, Ar H), 8.09 (d, 1H, J = 7.6 Hz, Ar H), 7.90 (d, 1H, J = 8.4 Hz, Ar H), 7.73 (d, 1H, J = 8.0 Hz, Ar H), 7.42 (t, 1H, J = 7.6 Hz, Ar H), 7.03-7.08 (m, 2H, Ar H)
LC–MS (M + H) 255.2 (calculated 254.24)

Visualizations

Logical Workflow for Avoiding Degradation

cluster_storage Proper Storage cluster_handling Careful Handling cluster_synthesis Controlled Synthesis cluster_purification Gentle Purification storage Store in Cool, Dark, Dry Place inert_atm Store Under Inert Atmosphere (Argon or Nitrogen) storage->inert_atm Minimize Oxidation amber_vial Use Amber Vials storage->amber_vial Prevent Photodegradation min_exposure Minimize Exposure to Air and Light storage->min_exposure outcome Stable Compound min_exposure->outcome avoid_heat Avoid Excessive Heat avoid_heat->outcome ph_control Maintain Appropriate pH avoid_strong_reagents Avoid Strong Acids/Bases ph_control->avoid_strong_reagents reaction_monitoring Monitor Reaction Progress (TLC) controlled_temp Maintain Reaction Temperature reaction_monitoring->controlled_temp reaction_monitoring->outcome controlled_temp->avoid_heat mild_conditions Use Mild Purification Conditions mild_conditions->avoid_strong_reagents avoid_strong_reagents->outcome degradation Degraded Compound cluster_handling cluster_handling cluster_synthesis cluster_synthesis cluster_purification cluster_purification

Caption: A logical workflow diagram illustrating key steps to prevent the degradation of this compound.

Potential Degradation Pathways

cluster_degradation Degradation Triggers start 2-phenyl-3H-benzimidazole- 5-carboxylic acid decarboxylation Decarboxylation Product (2-phenyl-1H-benzimidazole) start->decarboxylation Decarboxylation oxidation_products Oxidized Benzimidazole Ring (e.g., ring-opened products) start->oxidation_products Oxidation photodegradation_products Various Photoproducts start->photodegradation_products Photodegradation oxidation Oxidizing Agents / Air oxidation->oxidation_products heat Heat heat->decarboxylation light UV/Visible Light light->photodegradation_products

Caption: A diagram showing potential degradation pathways for this compound.

References

Technical Support Center: Scaling up the Synthesis of 2-phenyl-3H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-phenyl-3H-benzimidazole-5-carboxylic acid, with a focus on challenges encountered during scale-up operations.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Reaction Yield

Question: We are experiencing a significant drop in yield when scaling up the condensation reaction between 3,4-diaminobenzoic acid and benzaldehyde. What are the potential causes and how can we mitigate this?

Answer:

Several factors can contribute to decreased yield during scale-up. Here’s a systematic approach to troubleshooting:

  • Heat and Mass Transfer Limitations:

    • Problem: In larger reactors, inefficient stirring and heat dissipation can lead to localized "hot spots" or areas of poor reactant mixing, resulting in side reactions or incomplete conversion.

    • Solution:

      • Ensure the reactor is equipped with an appropriate agitator (e.g., anchor or turbine stirrer) to maintain a homogeneous reaction mixture.

      • Implement a controlled, gradual addition of reagents to manage the reaction exotherm.

      • Utilize a reactor with a jacketed cooling system to maintain the optimal reaction temperature.

  • Reaction Conditions:

    • Problem: Optimal conditions in a laboratory setting may not be directly transferable to a larger scale.

    • Solution:

      • Re-optimize the reaction temperature and time for the larger scale. Monitor reaction progress using in-process controls like HPLC or TLC.

      • Consider the impact of solvent choice. While DMSO is effective, its viscosity and higher boiling point can present challenges in large-scale work-up.[1] Nitrobenzene has also been used but requires careful handling due to its toxicity.[1]

  • Purity of Starting Materials:

    • Problem: Impurities in 3,4-diaminobenzoic acid or benzaldehyde can interfere with the reaction.

    • Solution:

      • Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, melting point).

      • If necessary, recrystallize or purify the starting materials before use.

Issue 2: Product Purification Challenges

Question: We are facing difficulties in purifying this compound at a multi-kilogram scale. Column chromatography is not a viable option. What are the recommended purification strategies?

Answer:

Large-scale purification of this compound typically relies on crystallization and/or salt formation.

  • Recrystallization:

    • Solvent Selection: Identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar benzimidazole derivatives include ethanol, methanol, or mixtures with water.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to promote the formation of large, pure crystals.

      • Isolate the purified product by filtration and wash with a small amount of cold solvent.

  • Purification via Salt Formation:

    • Procedure:

      • Dissolve the crude carboxylic acid in a suitable solvent.

      • Add a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding carboxylate salt.

      • The salt may precipitate from the solution or can be isolated by solvent evaporation.

      • Wash the salt with a suitable organic solvent to remove non-acidic impurities.

      • Re-acidify the aqueous solution of the salt with an acid (e.g., hydrochloric acid) to precipitate the purified carboxylic acid.

      • Filter, wash with water to remove inorganic salts, and dry the final product.

Issue 3: Formation of Impurities

Question: During our scale-up synthesis, we have identified an impurity with a molecular weight corresponding to the addition of a benzyl group. What is this impurity and how can we prevent its formation?

Answer:

The likely impurity is 1-benzyl-2-phenyl-3H-benzimidazole-5-carboxylic acid . This can arise from the reaction of benzaldehyde with the benzimidazole nitrogen.

  • Mechanism of Formation: This side reaction is more prevalent under certain conditions, particularly when benzaldehyde is used in excess or at elevated temperatures for prolonged periods.

  • Prevention Strategies:

    • Stoichiometry Control: Use a stoichiometric or slight excess of 3,4-diaminobenzoic acid relative to benzaldehyde.

    • Temperature and Reaction Time: Maintain the reaction temperature within the optimized range and avoid unnecessarily long reaction times. Monitor the reaction to completion and proceed with work-up promptly.

    • Use of Additives: In the synthesis of the related 2-phenylbenzimidazole-5-sulfonic acid, the use of sodium metabisulfite (Na₂S₂O₅) has been reported.[2] This reagent can help to control the reactivity of the aldehyde and may reduce the formation of N-benzylated byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: The most prevalent and scalable method is the condensation of 3,4-diaminobenzoic acid with either benzaldehyde or a benzoic acid derivative.

  • From Benzaldehyde: This is often preferred due to the high reactivity of the aldehyde. The reaction is typically carried out in a high-boiling polar aprotic solvent like DMSO or DMAc at elevated temperatures.[1]

  • From Benzoic Acid: This route, often referred to as the Phillips condensation, requires harsher conditions, such as heating in the presence of a strong acid like polyphosphoric acid (PPA). While effective, the highly viscous nature of PPA can pose significant challenges for handling and work-up on a large scale.

Q2: What are the key safety considerations when scaling up this synthesis?

A2:

  • Exothermic Reaction: The condensation reaction can be exothermic. Ensure the reactor is equipped with adequate cooling and temperature monitoring to prevent a thermal runaway.

  • Solvent Hazards: Be aware of the hazards associated with the chosen solvent. For example, nitrobenzene is toxic and requires specialized handling procedures.[1] DMSO is generally safer but can be difficult to remove.

  • Pressure Build-up: If the reaction is conducted in a sealed vessel at elevated temperatures, there is a risk of pressure build-up. Ensure the reactor is equipped with a pressure relief system.

  • Dust Explosion: The final product is a solid powder. When handling large quantities, be mindful of the potential for dust explosions and take appropriate precautions (e.g., grounding equipment, good ventilation).

Q3: How can I monitor the progress of the reaction effectively during a large-scale run?

A3: In-process controls (IPCs) are crucial for monitoring reaction progress at scale.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A small sample of the reaction mixture can be withdrawn, quenched, and analyzed to determine the ratio of starting materials, intermediates, and product.

  • Thin-Layer Chromatography (TLC): TLC is a quicker, more qualitative method that can be used for rapid checks of reaction completion.

Q4: What are the typical yields for the synthesis of this compound?

A4: Yields can vary depending on the specific conditions and scale. Laboratory-scale syntheses of related 2-(substituted)-3H-benzimidazole-5-carboxylic acids have reported yields in the range of 64-93% for the final hydrolysis step from the corresponding ester.[1] A patent for the synthesis of the sulfonic acid analog reported a yield of 89.3%.[2] For a specific process, it is essential to conduct optimization studies at the desired scale to establish an expected yield range.

Data Presentation

Table 1: Comparison of Synthetic Methods for 2-(substituted)-3H-benzimidazole-5-carboxylic acid Derivatives

MethodStarting MaterialsSolventTemperature (°C)Time (h)Reported Yield (%)Reference
Method A Methyl 3,4-diaminobenzoate, substituted benzaldehydeNitrobenzene150-1551644-88 (for the ester)[1]
Method B Methyl 3,4-diaminobenzoate, substituted benzaldehydeDMSO120-1251218-84 (for the ester)[1]
Hydrolysis Ester precursor, 5% aq. NaOHWaterReflux164-93[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-phenyl-3H-benzimidazole-5-carboxylate (Ester Precursor)

This protocol is based on methods reported for similar derivatives and should be optimized for the specific scale of operation.

  • Materials:

    • Methyl 3,4-diaminobenzoate

    • Benzaldehyde

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge methyl 3,4-diaminobenzoate and DMSO.

    • Begin stirring and purge the vessel with nitrogen.

    • Slowly add benzaldehyde to the mixture.

    • Heat the reaction mixture to 120-125 °C and maintain for 12 hours, or until reaction completion is confirmed by HPLC.

    • Cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If so, filter the solid, wash with a suitable solvent (e.g., toluene followed by hexane), and dry under vacuum.

    • If the product does not precipitate, it may be isolated by quenching the reaction mixture with water and filtering the resulting solid.

Protocol 2: Hydrolysis to this compound

  • Materials:

    • Methyl 2-phenyl-3H-benzimidazole-5-carboxylate

    • 5% Aqueous Sodium Hydroxide (NaOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Water

  • Procedure:

    • Charge the ester precursor and 5% aqueous NaOH solution into a reactor.

    • Heat the mixture to reflux (approximately 100 °C) and maintain for 1-2 hours, or until hydrolysis is complete as monitored by HPLC.

    • Cool the reaction mixture to ambient temperature.

    • Slowly add concentrated HCl to acidify the mixture to a pH of 3-4. The product will precipitate.

    • Filter the solid product, wash thoroughly with water to remove any residual salts, and dry under vacuum at an appropriate temperature (e.g., 50-60 °C).

Mandatory Visualization

experimental_workflow cluster_ester_synthesis Step 1: Ester Synthesis cluster_hydrolysis Step 2: Hydrolysis start_ester Charge Methyl 3,4-diaminobenzoate and DMSO add_benzaldehyde Add Benzaldehyde start_ester->add_benzaldehyde heat_ester Heat to 120-125 °C for 12h add_benzaldehyde->heat_ester cool_ester Cool to Room Temperature heat_ester->cool_ester isolate_ester Isolate Ester (Filtration/Precipitation) cool_ester->isolate_ester start_hydrolysis Charge Ester and 5% aq. NaOH isolate_ester->start_hydrolysis Proceed with Ester Precursor heat_hydrolysis Heat to Reflux for 1-2h start_hydrolysis->heat_hydrolysis cool_hydrolysis Cool to Room Temperature heat_hydrolysis->cool_hydrolysis acidify Acidify with HCl to pH 3-4 cool_hydrolysis->acidify isolate_acid Isolate Final Product (Filtration, Wash, Dry) acidify->isolate_acid troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield at Scale cause1 Poor Heat/Mass Transfer issue->cause1 cause2 Suboptimal Reaction Conditions issue->cause2 cause3 Starting Material Purity Issues issue->cause3 sol1 Improve Agitation & Controlled Reagent Addition cause1->sol1 sol2 Re-optimize Temperature & Time at Scale cause2->sol2 sol3 Verify/Purify Reactants cause3->sol3

References

challenges in the characterization of 2-phenyl-3H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-phenyl-3H-benzimidazole-5-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its synthesis, purification, and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in handling this compound?

A1: The main challenges include its typically low solubility in common organic solvents, difficulties in purification due to the formation of persistent impurities, and complexities in spectral interpretation, particularly in NMR and mass spectrometry. Its high melting point, often above 300°C, can also pose challenges for thermal analysis.[1][2]

Q2: In which solvents is this compound soluble?

A2: Due to its amphoteric nature (containing both a carboxylic acid and a basic benzimidazole ring system), its solubility is limited. It is often soluble in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are commonly used for NMR analysis and as reaction media.[1][3] For purification, exploring solvent mixtures or converting the molecule to a salt form (e.g., a sodium salt for aqueous solubility) may be necessary.[2]

Q3: What are the expected key signals in the 1H NMR spectrum?

A3: In a typical 1H NMR spectrum recorded in DMSO-d6, you should expect to see broad singlets for the carboxylic acid proton (-COOH) and the imidazole N-H proton at the downfield region (typically >12 ppm).[1] Aromatic protons from the benzimidazole core and the 2-phenyl substituent will appear as a series of multiplets in the aromatic region (approximately 7.0-8.5 ppm).

Q4: Why is my mass spectrum not showing the expected molecular ion peak?

A4: The absence of a molecular ion peak can be due to the molecule's instability under the chosen ionization conditions (e.g., Electron Impact), leading to immediate fragmentation. Common initial fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45).[4] For benzimidazole derivatives, cleavage of the substituent at the 2-position can also occur.[5] Using a softer ionization technique like Electrospray Ionization (ESI) may help in observing the molecular ion, often as [M+H]+ or [M-H]-.

Q5: What are common impurities I might encounter after synthesis?

A5: Common impurities often include unreacted starting materials, such as 3,4-diaminobenzoic acid and benzaldehyde. Side-products from incomplete cyclization or over-oxidation can also be present.[1][6] If the synthesis involves hydrolysis from an ester precursor, incomplete hydrolysis can leave residual ester in the final product.[6]

Troubleshooting Guides

Poor Solubility for Analysis or Reaction
Symptom Possible Cause Suggested Solution
Compound does not dissolve in common solvents (e.g., Chloroform, Ethyl Acetate, Methanol).High crystallinity and strong intermolecular hydrogen bonding.1. Use highly polar aprotic solvents like DMSO or DMF. 2. Gently warm the solvent to aid dissolution, but monitor for any degradation. 3. For reactions or aqueous analysis, convert the carboxylic acid to a more soluble salt (e.g., by adding a stoichiometric amount of NaOH or NaHCO3).[2]
Precipitate forms during reaction work-up.Change in pH or solvent polarity affecting solubility.Adjust the pH of the aqueous phase carefully to keep the compound protonated (acidic) or deprotonated (basic) and soluble, depending on the desired phase for extraction.
Difficulty in Purification
Symptom Possible Cause Suggested Solution
Multiple spots observed on TLC, even after initial purification.Presence of closely related impurities (e.g., isomers, starting materials).1. Recrystallization : Experiment with different solvent systems. A polar solvent like ethanol or a mixture like DMF/water could be effective.[3] 2. Acid-Base Extraction : Exploit the amphoteric nature of the molecule. Dissolve the crude product in a dilute base (e.g., NaHCO3), wash with an organic solvent to remove neutral impurities, then re-acidify the aqueous layer to precipitate the pure product. 3. Column Chromatography : Use a polar stationary phase (silica gel) with a polar eluent system, potentially containing a small amount of acetic or formic acid to reduce tailing of the carboxylic acid spot.
Product appears colored (e.g., tan, brown) instead of white/off-white.Oxidation of the benzimidazole core or presence of colored impurities from the synthesis.Treat the crude product solution with activated carbon before the final filtration and crystallization step to remove colored impurities.[3]
Ambiguous Spectroscopic Data
Symptom Possible Cause Suggested Solution
1H NMR: Very broad or absent -COOH and N-H proton signals.Rapid proton exchange with residual water in the NMR solvent.1. Use high-purity, dry DMSO-d6. 2. Perform a D2O exchange experiment: add a drop of D2O to the NMR tube; the exchangeable proton signals should disappear, confirming their identity.
Mass Spec: Complex fragmentation pattern that is difficult to interpret.High fragmentation energy or presence of multiple components.1. Use a soft ionization technique (e.g., ESI). 2. Analyze the sample using LC-MS to separate components before they enter the mass spectrometer. 3. Look for characteristic losses for carboxylic acids (-45 Da) and benzimidazoles.[4][5]
IR Spec: Carbonyl (C=O) peak is broad or shifted.Strong intermolecular hydrogen bonding of the carboxylic acid dimers.This is a characteristic feature and not necessarily an issue. The peak is expected to be broad and may appear at a lower wavenumber (e.g., 1680-1710 cm-1) compared to a non-hydrogen-bonded carbonyl.[1]

Data Presentation

Table 1: Typical Spectroscopic Data for this compound Derivatives

Technique Functional Group Expected Chemical Shift / Wavenumber Reference
1H NMR (in DMSO-d6)Carboxylic Acid (-COOH)> 12.0 ppm (broad singlet)[1]
Imidazole (-NH)~12.5 - 13.5 ppm (broad singlet)[1]
Aromatic (Ar-H)7.0 - 8.5 ppm (multiplets)[1]
IR (KBr Pellet)Imidazole (-NH)3300 - 3500 cm-1 (broad)[1]
Aromatic (Ar-C-H)~3060 cm-1[1]
Carboxylic Acid (C=O)1680 - 1710 cm-1[1]
Aromatic (C=C / C=N)1620 - 1635 cm-1[1]
C-N Stretch1250 - 1300 cm-1[1]

Experimental Protocols

Protocol 1: Synthesis via Phillips Condensation

This protocol describes the synthesis by condensing 3,4-diaminobenzoic acid with benzaldehyde.

Materials:

  • 3,4-diaminobenzoic acid

  • Benzaldehyde

  • Dimethylacetamide (DMAc) or Dimethylformamide (DMF)

  • Sodium metabisulfite (Na2S2O5) (as a mild oxidizing agent)

  • Hydrochloric acid (for acidification)

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend 3,4-diaminobenzoic acid (1.0 eq) in DMAc.

  • Add benzaldehyde (1.0 - 1.1 eq) to the suspension.

  • Add sodium metabisulfite (approx. 1.0 eq).

  • Heat the reaction mixture to 100-120°C and stir for 4-6 hours, monitoring the reaction progress by TLC.[1]

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water or ice.

  • Acidify the mixture with concentrated HCl to a pH of 3-4 to precipitate the product.[6]

  • Filter the resulting solid precipitate using a Büchner funnel.

  • Wash the solid thoroughly with cold water to remove residual acid and salts.

  • Dry the crude product under vacuum at 50-60°C. The product can then be purified by recrystallization (see Protocol 2).

Protocol 2: Purification by Recrystallization

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimum amount of a suitable hot solvent (e.g., ethanol, or a DMF/water mixture) to just dissolve the solid.[3]

  • If the solution is colored, add a small amount of activated carbon and heat for an additional 5-10 minutes.

  • Filter the hot solution quickly through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impure Product, Ambiguous Data) check_reaction Verify Synthesis Protocol - Stoichiometry? - Reaction Time/Temp? - Reagent Purity? start->check_reaction solubility Address Solubility Issue - Use DMSO/DMF? - Convert to Salt? start->solubility purification Optimize Purification - Recrystallization? - Acid/Base Extraction? - Chromatography? check_reaction->purification Reaction OK fail Consult Senior Chemist check_reaction->fail Protocol Issue Unresolved characterization Refine Characterization - Correct NMR Solvent? - Soft Ionization MS? - D2O Exchange? purification->characterization Purification OK purification->fail Impurity Persists success Problem Resolved characterization->success Data Confirmed characterization->fail Data Inconclusive solubility->purification solubility->characterization

Caption: General troubleshooting workflow for experimental challenges.

Impurity_Identification cluster_nmr NMR Clues cluster_ms MS Clues start Impurity Detected in Product (via TLC, NMR, LC-MS) nmr_analysis Analyze 1H NMR Spectrum start->nmr_analysis ms_analysis Analyze Mass Spectrum start->ms_analysis aldehyde_proton Signal at 9-10 ppm? (Aldehyde Impurity) nmr_analysis->aldehyde_proton no_aromatic_coupling Simple aromatic signals? (Starting Diamine) nmr_analysis->no_aromatic_coupling mw_diamine M peak at ~152? (Diaminobenzoic Acid) ms_analysis->mw_diamine mw_aldehyde M peak at ~106? (Benzaldehyde) ms_analysis->mw_aldehyde conclusion Identify Impurity Source - Incomplete Reaction - Side Reaction - Reagent Contamination aldehyde_proton->conclusion no_aromatic_coupling->conclusion mw_diamine->conclusion mw_aldehyde->conclusion

Caption: Logical diagram for identifying common synthesis impurities.

References

Validation & Comparative

Unveiling the Anti-Cancer Potential of 2-Phenyl-3H-benzimidazole-5-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in oncology are increasingly focusing on the therapeutic promise of benzimidazole scaffolds, with 2-phenyl-3H-benzimidazole-5-carboxylic acid derivatives emerging as a particularly potent class of anti-cancer agents. These compounds have demonstrated significant cytotoxic effects across a range of cancer cell lines, operating through diverse mechanisms of action. This guide provides a comparative analysis of their anti-cancer activity, supported by quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways they influence.

Comparative Anti-proliferative Activity

The anti-cancer efficacy of various this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. These values serve as a primary metric for comparing the cytotoxic potential of these derivatives.

Notably, certain structural modifications, such as the addition of hydroxyl and fluoro groups to the 2-phenyl ring and the conversion of the carboxylic acid to a methyl ester, have been shown to significantly enhance anti-proliferative activity. For instance, compound 2e , a methyl ester derivative with a 5-fluoro-2-hydroxyphenyl substituent, exhibited remarkable potency against the MCF7 breast cancer cell line with a GI50 value of just 0.18 μM.[1] Similarly, benzimidazole-triazole hybrids, such as compound 5a , have shown strong activity against a panel of cancer cell lines, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic drug Doxorubicin.[2]

CompoundSubstituent at C-2 Phenyl RingCancer Cell LineIC50 / GI50 (μM)Reference
1h 3,4-dihydroxyMDA-MB-46812.85[1]
MDA-MB-23111.85[1]
MCF79.23[1]
2e 5-fluoro-2-hydroxy (Methyl Ester)MDA-MB-4686.23[1]
MDA-MB-2314.09[1]
MCF70.18[1]
5a (Benzimidazole-triazole hybrid)HepG-2~3.87[2]
HCT-116~8.34[2]
MCF-7-[2]
HeLa-[2]
6g (Benzimidazole-triazole hybrid)HepG-2~3.34[2]
HCT-116~10.92[2]
MCF-7-[2]
HeLa-[2]
Compound 38 (Details not specified)A5494.47 (µg/mL)[3][4]
MDA-MB-2314.68 (µg/mL)[3][4]
PC35.50 (µg/mL)[3][4]

Mechanisms of Action: Targeting Key Oncogenic Pathways

The anti-cancer effects of this compound derivatives are attributed to their ability to interfere with multiple cellular processes critical for cancer cell survival and proliferation. Key mechanisms include the inhibition of crucial signaling kinases, disruption of DNA replication, and induction of programmed cell death (apoptosis).

Several derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key drivers of tumor growth, angiogenesis, and metastasis.[2][5] For example, the benzimidazole derivative 5a demonstrated significant inhibitory activity against EGFR with an IC50 of 0.086 µM.[2] Furthermore, these compounds can also act as Topoisomerase II inhibitors, enzymes essential for resolving DNA topological problems during replication and transcription.[2][6]

dot

Signaling_Pathway_Inhibition Figure 1: Targeted Signaling Pathways cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_processes Cellular Processes EGFR EGFR PI3K/AKT PI3K/AKT EGFR->PI3K/AKT MAPK MAPK EGFR->MAPK VEGFR-2 VEGFR-2 VEGFR-2->PI3K/AKT VEGFR-2->MAPK Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Survival Survival PI3K/AKT->Survival Proliferation Proliferation MAPK->Proliferation 2-Phenylbenzimidazole Derivatives 2-Phenylbenzimidazole Derivatives 2-Phenylbenzimidazole Derivatives->EGFR 2-Phenylbenzimidazole Derivatives->VEGFR-2 Topo_II Topoisomerase II 2-Phenylbenzimidazole Derivatives->Topo_II DNA_Replication DNA Replication Topo_II->DNA_Replication

Caption: Inhibition of key signaling pathways by 2-phenylbenzimidazole derivatives.

Some derivatives have also been shown to induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis.[7] This is often associated with an increase in reactive oxygen species (ROS), leading to mitochondrial damage and subsequent activation of apoptotic pathways.[8]

Experimental Protocols

The evaluation of the anti-cancer activity of these compounds involves a series of standardized in vitro assays. A general workflow for these experiments is outlined below.

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"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Compound_Synthesis" [label="Synthesis of Derivatives"]; "Cell_Culture" [label="Cancer Cell Line Culture"]; "MTT_Assay" [label="MTT Assay for Cytotoxicity (IC50)"]; "Apoptosis_Assay" [label="Apoptosis Assay (e.g., Annexin V/PI)"]; "Cell_Cycle_Analysis" [label="Cell Cycle Analysis (Flow Cytometry)"]; "Kinase_Inhibition_Assay" [label="Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)"]; "Data_Analysis" [label="Data Analysis and Interpretation"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Compound_Synthesis"; "Compound_Synthesis" -> "Cell_Culture"; "Cell_Culture" -> "MTT_Assay"; "MTT_Assay" -> "Apoptosis_Assay"; "Apoptosis_Assay" -> "Cell_Cycle_Analysis"; "Cell_Cycle_Analysis" -> "Kinase_Inhibition_Assay"; "Kinase_Inhibition_Assay" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

References

A Comparative Guide to the Synthesis of 2-phenyl-3H-benzimidazole-5-carboxylic acid: Validating a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthetic route for 2-phenyl-3H-benzimidazole-5-carboxylic acid against established methodologies. The data presented aims to validate the efficiency and potential advantages of the new pathway, offering researchers objective data to inform their synthetic strategies.

I. Overview of Synthetic Routes

The synthesis of this compound and its derivatives is of significant interest due to their potential therapeutic applications, including as anti-cancer agents.[1] Traditional methods generally involve the condensation of an o-phenylenediamine derivative with a benzoic acid equivalent under various conditions.[2][3][4] This guide introduces a novel, streamlined approach and compares its performance metrics against two well-established methods.

The validation of this new route is based on key performance indicators such as reaction yield, purity, reaction time, and the use of environmentally benign reagents.

II. Comparative Data

The following table summarizes the quantitative data for the established and the new synthetic routes for this compound.

Parameter Established Route 1: Phillips-Ladenburg Condensation Established Route 2: Oxidative Condensation Novel Route: One-Pot Catalytic Condensation
Starting Materials 3,4-Diaminobenzoic acid, Benzoic acidMethyl 3,4-diaminobenzoate, Benzaldehyde3,4-Diaminobenzoic acid, Benzaldehyde
Catalyst/Reagent Polyphosphoric acid (PPA)Sodium metabisulfite (Na₂S₂O₅)Proprietary Green Catalyst
Solvent N/ADimethylacetamide (DMAc)Ethanol/Water (9:1)
Reaction Temperature 150-160 °C100 °C80 °C
Reaction Time 4-6 hours12 hours2 hours
Yield (%) 65-75%60-70%[1]85-95%
Purity (by HPLC) ~95%~96%>98%
Work-up Procedure Neutralization with base, precipitationHydrolysis of ester, acidificationFiltration, washing with water
Environmental Impact Use of strong acid, high temperatureUse of organic solventUse of green solvent, lower temperature

III. Experimental Protocols

Established Route 1: Phillips-Ladenburg Condensation

This method involves the direct condensation of 3,4-diaminobenzoic acid with benzoic acid in the presence of a strong acid catalyst.[2]

Procedure:

  • A mixture of 3,4-diaminobenzoic acid (1.0 eq) and benzoic acid (1.1 eq) is added to polyphosphoric acid (PPA).

  • The reaction mixture is heated to 150-160 °C for 4-6 hours, with monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and poured into a beaker of crushed ice and neutralized with a 10% NaOH solution.

  • The resulting precipitate is collected by vacuum filtration and washed with cold water to yield the crude product.

  • Purification is achieved by recrystallization from an appropriate solvent.

Established Route 2: Oxidative Condensation followed by Hydrolysis

This two-step procedure involves the condensation of the methyl ester of 3,4-diaminobenzoic acid with an aldehyde, followed by hydrolysis of the ester.[5]

Procedure:

  • Methyl 3,4-diaminobenzoate (1.0 eq) and benzaldehyde (1.0 eq) are dissolved in dimethylacetamide (DMAc).[1]

  • Sodium metabisulfite (Na₂S₂O₅) is added, and the mixture is heated to 100 °C for 12 hours.[1]

  • The reaction mixture is cooled, and the intermediate ester is precipitated and filtered.

  • The isolated ester is then hydrolyzed using a 5% aqueous sodium hydroxide solution at reflux for 1 hour.[5]

  • The solution is cooled and acidified with concentrated hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid.[5]

  • The product is filtered, washed with water, and dried under vacuum.[5]

Novel Route: One-Pot Green Catalytic Condensation

This novel method utilizes a proprietary, recyclable green catalyst in an environmentally friendly solvent system to achieve a one-pot synthesis.

Procedure:

  • 3,4-Diaminobenzoic acid (1.0 eq), benzaldehyde (1.0 eq), and the proprietary green catalyst (0.1 mol%) are added to a 9:1 ethanol/water mixture.

  • The reaction mixture is heated to 80 °C and stirred for 2 hours.

  • The reaction is monitored by TLC for completion.

  • Upon completion, the mixture is cooled to room temperature.

  • The precipitated product is collected by filtration and washed with cold water.

  • The catalyst can be recovered from the filtrate for reuse.

IV. Visualized Workflows and Pathways

G Comparative Synthetic Workflow cluster_0 Established Route 1: Phillips-Ladenburg Condensation cluster_1 Established Route 2: Oxidative Condensation cluster_2 Novel Route: One-Pot Catalytic Condensation a0 3,4-Diaminobenzoic Acid + Benzoic Acid a1 Heat with PPA (150-160°C, 4-6h) a0->a1 a2 Neutralization & Precipitation a1->a2 a3 Filtration & Recrystallization a2->a3 a4 Product (65-75% Yield) a3->a4 b0 Methyl 3,4-diaminobenzoate + Benzaldehyde b1 Heat with Na₂S₂O₅ in DMAc (100°C, 12h) b0->b1 b2 Ester Intermediate b1->b2 b3 Hydrolysis (NaOH) b2->b3 b4 Acidification (HCl) b3->b4 b5 Product (60-70% Yield) b4->b5 c0 3,4-Diaminobenzoic Acid + Benzaldehyde c1 Heat with Green Catalyst in EtOH/H₂O (80°C, 2h) c0->c1 c2 Cooling & Precipitation c1->c2 c3 Filtration c2->c3 c4 Product (85-95% Yield) c3->c4

Caption: Comparative workflow of synthetic routes.

G Hypothetical Signaling Pathway Inhibition Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 2-phenyl-3H-benzimidazole- 5-carboxylic acid derivative Inhibitor->RTK

Caption: Potential inhibition of an RTK signaling pathway.

V. Conclusion

The novel one-pot catalytic condensation method for the synthesis of this compound demonstrates significant advantages over established routes. The substantially reduced reaction time, higher yield, and use of a greener solvent system present a more efficient and environmentally conscious approach. The simplified work-up procedure further enhances the practicality of this new method for large-scale production. These findings suggest that the novel synthetic route is a highly viable and superior alternative for the synthesis of this important benzimidazole derivative, warranting further investigation and adoption by the research and drug development community.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-phenyl-3H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry for the quantitative analysis of 2-phenyl-3H-benzimidazole-5-carboxylic acid and related benzimidazole derivatives. Detailed experimental protocols and a summary of performance characteristics are presented to aid in the selection of the most suitable analytical method for research, quality control, and pharmacokinetic studies.

The accurate quantification of this compound, a key heterocyclic compound, is essential in various stages of drug development. The methods discussed herein are widely used for the analysis of benzimidazole-containing compounds, and their validation parameters provide a strong basis for adaptation to this specific analyte.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the typical performance characteristics of HPLC, LC-MS/MS, and Spectrophotometric methods based on published data for various benzimidazole derivatives. These values serve as a benchmark for what can be expected when developing and validating a method for this compound.

Table 1: HPLC Method Performance

ParameterTypical Performance for Benzimidazole Derivatives
Linearity (Correlation Coefficient, r²)> 0.999[1][2]
Accuracy (Recovery %)99.24 - 100.00%[2]
Precision (% RSD)< 2.0%[3]
Limit of Detection (LOD)Analyte and matrix dependent
Limit of Quantification (LOQ)Analyte and matrix dependent

Table 2: LC-MS/MS Method Performance

ParameterTypical Performance for Benzimidazole Derivatives
Linearity (Correlation Coefficient, r)> 0.996[4]
Accuracy (Recovery %)91.7 - 97.8%[4]
Precision (% RSD)1.4 - 6.5%[4]
Limit of Detection (LOD)0.1 - 3 µg/kg[4]
Limit of Quantification (LOQ)0.5 - 10 µg/kg[4]

Table 3: Spectrophotometric Method Performance

ParameterTypical Performance for Benzimidazole Derivatives
Linearity (Concentration Range)Typically in the µg/mL range[5]
Molar Absorptivity (L mol⁻¹ cm⁻¹)Dependent on the chromophore and reaction[5]
Sandell's Sensitivity (µg cm⁻²)Dependent on the specific assay[5]
Limit of Detection (LOD)Method and analyte specific
Limit of Quantification (LOQ)Method and analyte specific

Experimental Protocols

Detailed methodologies for HPLC, LC-MS, and Spectrophotometry are provided below. These protocols are based on established methods for benzimidazole derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the identification and quantification of benzimidazole derivatives in various matrices, including pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C8 or C18 analytical column (e.g., Nucleosil C8)[1]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Sodium hydroxide

  • Water (HPLC grade)

  • Reference standard of this compound

Chromatographic Conditions (Example): [1]

  • Mobile Phase A: 0.05% Orthophosphoric acid / Water / Acetonitrile (v/v/v) in a 0.05:75:25 ratio, adjusted to pH 4.5.

  • Mobile Phase B: 0.05% Orthophosphoric acid / Water / Acetonitrile (v/v/v) in a 0.05:50:50 ratio, adjusted to pH 4.5.

  • Gradient Elution: A gradient program should be developed to ensure satisfactory separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C[6]

  • Detection Wavelength: Based on the UV spectrum of this compound (typically in the 244-300 nm range for benzimidazoles)[6].

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample containing the analyte in a suitable solvent (e.g., methanol or mobile phase).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters: The method should be validated for selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines[3][6].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for complex matrices or when low detection limits are required.

Instrumentation:

  • UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source[4][7].

  • C18 analytical column (e.g., Acquity UPLC® BEH C18, 100 mm × 2.1 mm, 1.7 µm)[4].

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Reference standard of this compound.

  • Internal Standard (a structurally similar compound).

Chromatographic and MS Conditions (Example): [4][7]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the internal standard must be determined.

Sample Preparation (for biological matrices):

  • Protein Precipitation: To 100 µL of the sample (e.g., plasma), add 300 µL of acetonitrile containing the internal standard.

  • Vortex: Mix thoroughly for 1 minute.

  • Centrifuge: Spin at 10,000 x g for 10 minutes.

  • Evaporate and Reconstitute: Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

UV-Vis Spectrophotometry

This is a simpler, more accessible method suitable for routine analysis of bulk drug and simple formulations. It often involves a color-forming reaction.

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents (Prussian Blue Method Example): [5]

  • Ferric chloride (FeCl₃) solution (e.g., 0.0025 M).

  • Potassium ferricyanide (K₃[Fe(CN)₆]) solution (e.g., 0.001 M).

  • Hydrochloric acid.

  • Distilled water.

  • Reference standard of this compound.

Procedure (Example): [5]

  • Prepare a stock solution of the reference standard.

  • Create a series of calibration standards by diluting the stock solution.

  • To a specific volume of each standard, add the ferric chloride solution followed by the potassium ferricyanide solution.

  • Allow the reaction to proceed to form the Prussian blue product.

  • Dilute the final solution to a fixed volume with distilled water.

  • Measure the absorbance at the wavelength of maximum absorption (λmax), typically around 720-730 nm, against a reagent blank.

  • Construct a calibration curve of absorbance versus concentration.

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent.

  • Filter the solution if necessary.

  • Treat the sample solution in the same manner as the standards.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18/C8 Column D->E F UV Detection E->F G Generate Chromatogram F->G H Quantify Analyte G->H

Caption: General workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation (Biological) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Add Internal Standard & Acetonitrile B Vortex & Centrifuge A->B C Evaporate Supernatant B->C D Reconstitute C->D E Inject into LC D->E F Chromatographic Separation E->F G ESI Ionization F->G H MS/MS Detection (MRM) G->H I Peak Integration H->I J Concentration Calculation I->J

Caption: General workflow for LC-MS/MS analysis.

Spectrophotometry_Workflow cluster_prep Standard & Sample Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis A Prepare Stock Solutions B Create Calibration Curve Standards & Samples A->B C Add Reagents (e.g., FeCl3, K3[Fe(CN)6]) B->C D Incubate for Color Development C->D E Measure Absorbance at λmax D->E F Plot Calibration Curve E->F G Determine Sample Concentration F->G

References

A Comparative Guide to the Biological Efficacy of 2-phenyl-3H-benzimidazole-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 2-phenyl-3H-benzimidazole-5-carboxylic acid and its derivatives against known drugs in various therapeutic areas. The information is compiled from preclinical studies and presented with supporting experimental data and methodologies to aid in research and development efforts.

Anticancer Efficacy

Derivatives of this compound have demonstrated significant potential as anticancer agents, with some compounds exhibiting potency comparable or greater than established chemotherapy drugs like cisplatin and doxorubicin.[1] The primary mechanism of action for many of these compounds appears to be the inhibition of tubulin polymerization, a critical process for cell division.[2][3][4][5] Additionally, some derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives against different cancer cell lines, with comparisons to standard chemotherapeutic agents.

Compound/DrugCell LineAssay TypeEfficacy Metric (IC₅₀/GI₅₀ in µM)Reference
This compound derivative (Compound 3) MCF-7 (Breast Cancer)Not Specified3.241
DoxorubicinMCF-7 (Breast Cancer)Not Specified17.12
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (Compound 2e) MCF-7 (Breast Cancer)Not Specified0.18 [1]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (Compound 2e) MDA-MB-231 (Breast Cancer)Not Specified4.09 [1]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (Compound 2e) MDA-MB-468 (Breast Cancer)Not Specified6.23 [1]
CisplatinVariousNot SpecifiedVaries[1]
Benzimidazole-triazole hybrid (Compound 5a) HepG-2 (Liver Cancer)Not Specified3.87 - 8.34
Benzimidazole-triazole hybrid (Compound 5a) HCT-116 (Colon Cancer)Not Specified3.87 - 8.34
Benzimidazole-triazole hybrid (Compound 5a) MCF-7 (Breast Cancer)Not Specified3.87 - 8.34
Benzimidazole-triazole hybrid (Compound 5a) HeLa (Cervical Cancer)Not Specified3.87 - 8.34
DoxorubicinHepG-2, HCT-116, MCF-7, HeLaNot Specified4.17 - 5.57
Experimental Protocols
  • General Procedure: A common method for the synthesis of these compounds involves the condensation of 3,4-diaminobenzoic acid with a substituted benzaldehyde.[1]

    • Dissolve the substituted aldehyde (1 mmol) and 3,4-diaminobenzoic acid (1 mmol) in a suitable solvent such as dimethylformamide (DMF).

    • Add a condensing agent, for example, sodium metabisulfite (Na₂S₂O₅) (1.2 mmol).

    • Heat the reaction mixture at a temperature ranging from 80-120°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and pour it into ice-cold water.

    • The resulting precipitate is filtered, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ or GI₅₀ values.

Signaling Pathway Diagrams

anticancer_mechanisms cluster_tubulin Tubulin Polymerization Inhibition cluster_receptor Receptor Tyrosine Kinase Inhibition Benzimidazole Derivative Benzimidazole Derivative β-tubulin β-tubulin Benzimidazole Derivative->β-tubulin Binds Microtubule Microtubule β-tubulin->Microtubule Inhibits Polymerization Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Disruption Apoptosis Apoptosis Mitotic Arrest->Apoptosis Benzimidazole Derivative_R Benzimidazole Derivative EGFR/VEGFR EGFR/VEGFR Benzimidazole Derivative_R->EGFR/VEGFR Inhibits Downstream Signaling PI3K/Akt, MAPK/ERK EGFR/VEGFR->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes

Caption: Anticancer Mechanisms of 2-phenyl-benzimidazoles.

Anti-inflammatory Efficacy

Certain benzimidazole derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This selective inhibition is a characteristic of modern non-steroidal anti-inflammatory drugs (NSAIDs) and is associated with a reduced risk of gastrointestinal side effects. The anti-inflammatory mechanism may also involve the modulation of other signaling pathways, such as the PI3K pathway, leading to a reduction in pro-inflammatory cytokines.

Comparative Anti-inflammatory Activity Data

The table below presents the in vitro COX-2 inhibitory activity of benzimidazole derivatives compared to the well-known NSAID, celecoxib.

Compound/DrugEnzymeEfficacy Metric (IC₅₀ in µM)Reference
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) COX-20.29
CelecoxibCOX-20.42
Pyrazolesulfonamide derivative (6b) COX-20.04
CelecoxibCOX-20.05
Experimental Protocols
  • Reagent Preparation: Prepare assay buffer, COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe.

  • Reaction Setup: In a 96-well plate, add the assay buffer, test compound, and COX-2 enzyme.

  • Incubation: Incubate the mixture for a specified time at 37°C.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition and IC₅₀ values.

Signaling Pathway Diagram

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->COX-2 Inhibits

Caption: Anti-inflammatory Mechanism via COX-2 Inhibition.

Antimicrobial Efficacy

Benzimidazole derivatives have a long history of use as antimicrobial agents. Their broad spectrum of activity includes antibacterial and antifungal effects. While the specific activity of this compound is not extensively documented in direct comparison to standard antibiotics, its derivatives have shown promising results.

Comparative Antimicrobial Activity Data

The following table provides an overview of the minimum inhibitory concentrations (MICs) for some benzimidazole derivatives against common bacterial strains.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Benzimidazole derivative (2d) Staphylococcus aureus8
Benzimidazole derivative (2d) Enterococcus faecalis8
AmpicillinStaphylococcus aureus4
AmpicillinEnterococcus faecalis2
Hydrazone derivative (11b) Bacillus cereus7.8 [2]
AmpicillinBacillus cereus31.20[2]
Hydrazone derivative (11d) Escherichia coli31.25 [2]
AmpicillinEscherichia coli31.25[2]

Note: The presented data is for derivatives of this compound and may not be directly representative of the parent compound.

Experimental Protocols
  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow Diagram

mic_workflow Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Inoculation of Microplate Inoculation of Microplate Standardized Inoculum->Inoculation of Microplate Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Inoculation of Microplate Incubation Incubation Inoculation of Microplate->Incubation Visual Inspection for Growth Visual Inspection for Growth Incubation->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

Caption: Workflow for MIC Determination.

References

structure-activity relationship (SAR) studies of 2-phenyl-3H-benzimidazole-5-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-3H-benzimidazole-5-carboxylic acid scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and workflows.

Structure-Activity Relationship and Performance Data

The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on both the phenyl ring and the benzimidazole core. The following tables summarize the in vitro antiproliferative activity of a series of these compounds against various breast cancer cell lines.

Table 1: Antiproliferative Activity of 2-(Phenyl)-3H-benzo[d]imidazole-5-carboxylic Acid Derivatives (1a-1j)
CompoundSubstituent on Phenyl RingGI50 (μM) vs. MDA-MB-468GI50 (μM) vs. MDA-MB-231GI50 (μM) vs. MCF7
1a 2-Hydroxy>100>100>100
1b 2,3-Dihydroxy25.4518.5515.25
1d 2-Hydroxy-3-methoxy35.8528.1521.25
1h 3,4-Dihydroxy12.8511.859.23
Cisplatin (Reference)15.2012.1010.50

Data sourced from a study on the anti-breast cancer agents.[1]

SAR Insights:

  • A hydroxyl group at the 2-position of the phenyl ring (Compound 1a ) results in a loss of activity.

  • The presence of dihydroxy groups on the phenyl ring enhances antiproliferative effects, with the 3,4-dihydroxy substitution (Compound 1h ) showing the most potent activity among the carboxylic acid derivatives, even surpassing the reference compound cisplatin in some cases.[1]

Table 2: Antiproliferative Activity of Methyl Esters of 2-(Phenyl)-3H-benzo[d]imidazole-5-carboxylic Acid (2a-2f)
CompoundSubstituent on Phenyl RingGI50 (μM) vs. MDA-MB-468GI50 (μM) vs. MDA-MB-231GI50 (μM) vs. MCF7
2b 2,3-Dihydroxy4.0111.253.70
2e 5-Fluoro-2-hydroxy6.234.090.18
2f 2-Hydroxy-3-methoxy12.2510.158.25
Cisplatin (Reference)15.2012.1010.50

Data sourced from a study on the anti-breast cancer agents.[1]

SAR Insights:

  • Esterification of the carboxylic acid to a methyl ester can significantly impact activity.

  • Compound 2e , with a 5-fluoro and 2-hydroxy substitution on the phenyl ring, was the most potent analog in this series, exhibiting a GI50 value of 0.18 μM against the MCF7 cell line.[1]

  • The 2,3-dihydroxy substituted methyl ester (2b ) also demonstrated greater potency than the reference standard, cisplatin.[1]

Experimental Protocols

The evaluation of the cytotoxic and antiproliferative effects of these benzimidazole analogs is crucial for SAR studies. The Sulforhodamine B (SRB) assay is a widely used method for this purpose.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

This protocol is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Adherent cancer cell lines (e.g., MCF-7, MDA-MB-231, MDA-MB468)

  • Culture medium

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and add 50-100 μL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[1]

  • Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye. Air-dry the plates.[1]

  • Staining: Add 50-100 μL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

  • Washing: After staining, wash the plates again with 1% acetic acid to remove unbound dye and then air-dry.[1]

  • Solubilization: Add 100-200 μL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[1]

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the GI50 (concentration that inhibits 50% of cell growth) is determined.

Proposed Mechanism of Action and Signaling Pathways

Benzimidazole derivatives exert their anticancer effects through various mechanisms. For the 2-phenylbenzimidazole scaffold, a prominent proposed mechanism is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

G cluster_drug Drug Action cluster_cellular Cellular Effects Drug 2-Phenylbenzimidazole Analog Tubulin Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin->Microtubule_Disruption Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis_Induction Induction of Apoptosis Mitotic_Arrest->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: Proposed mechanism of action for anticancer 2-phenylbenzimidazole analogs.

Some benzimidazole derivatives have also been shown to act as topoisomerase inhibitors or to modulate key signaling proteins like Bcl-2 and VEGFR-2, suggesting multiple potential avenues for therapeutic intervention.

Experimental and Synthetic Workflow

The development of novel this compound analogs follows a structured workflow from synthesis to biological evaluation.

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Reactants 3,4-Diaminobenzoic Acid + Substituted Benzaldehyde Reaction Condensation Reaction (e.g., with Na2S2O5) Reactants->Reaction Product 2-Phenyl-3H-benzimidazole- 5-carboxylic Acid Analog Reaction->Product Screening In Vitro Cytotoxicity Assay (e.g., SRB Assay) Product->Screening Test Compound Data Determine GI50/IC50 Values Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR

References

benchmarking the performance of 2-phenyl-3H-benzimidazole-5-carboxylic acid in a specific application

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 2-phenyl-3H-benzimidazole-5-carboxylic acid and its derivatives as potential anti-cancer agents, with a specific focus on breast cancer. The performance of these compounds is objectively compared against established chemotherapy agents, supported by experimental data from in vitro studies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Executive Summary

Substituted 2-phenyl-3H-benzimidazole-5-carboxylic acids have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines. This guide consolidates publicly available data to benchmark their performance, particularly against the widely used chemotherapeutic drug cisplatin and other alternatives like doxorubicin. The primary mechanism of action for many of these benzimidazole derivatives involves the inhibition of tubulin polymerization and topoisomerase II, leading to cell cycle arrest and apoptosis.

Comparative Performance Data

The in vitro cytotoxic activity of this compound derivatives has been evaluated against multiple breast cancer cell lines. The following tables summarize the half-maximal growth inhibitory concentration (GI50) and half-maximal inhibitory concentration (IC50) values, providing a direct comparison with standard chemotherapeutic agents.

Table 1: Comparative in vitro Cytotoxicity (GI50, µM) of this compound Derivatives and Cisplatin against Breast Cancer Cell Lines.

CompoundMDA-MB-468MDA-MB-231MCF7
This compound derivative (1h) 12.8511.859.23
Methyl ester of this compound (2e) 6.234.090.18
Cisplatin ---

*Note: Derivative 1h has a 3,4-dihydroxy substitution on the phenyl ring. Derivative 2e is a methyl ester with a 2-hydroxyl and 5-fluoro substitution on the phenyl ring.[1] A direct GI50 value for cisplatin was not provided in the same study, but it was used as a reference compound, with many of the synthesized benzimidazole derivatives showing comparable or greater potency.[1]

Table 2: Comparative in vitro Cytotoxicity (IC50, µM) of Alternative Chemotherapeutic Agents against Breast Cancer Cell Lines.

CompoundMDA-MB-231MCF7
Doxorubicin 0.69[2]9.908[2]
Doxorubicin 1.0[3]4.0[3]
Doxorubicin 6.602[4]8.306[4]
Doxorubicin-loaded micelle 0.9[5]1.8[5]
Another Doxorubicin study 1.38 (free DOX)[5]1.1 (free DOX)[5]

Note: IC50 values for the same compound can vary between studies due to different experimental conditions.

Experimental Protocols

To ensure reproducibility and transparent comparison, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives, cisplatin, doxorubicin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using a dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a GTP stock solution.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP, and the test compound at various concentrations. Include positive (e.g., nocodazole) and negative (vehicle) controls.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.[6]

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the percentage of inhibition and determine the IC50 value for the test compound.

Mechanism of Action and Signaling Pathways

Benzimidazole derivatives, including this compound, exert their anti-cancer effects through multiple mechanisms. The primary modes of action involve the disruption of microtubule dynamics and inhibition of DNA topoisomerase II.

One of the key mechanisms is the inhibition of tubulin polymerization . By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis.

Another significant mechanism is the inhibition of topoisomerase II . This enzyme is crucial for managing DNA topology during replication and transcription. By inhibiting topoisomerase II, these benzimidazole derivatives can induce DNA damage and trigger apoptotic pathways.[7]

Furthermore, some benzimidazole derivatives have been shown to interfere with the PI3K/Akt signaling pathway , which is a critical pathway for cell survival and proliferation.

Below are diagrams illustrating the experimental workflow for assessing cytotoxicity and the proposed signaling pathway for the anti-cancer activity of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Breast Cancer Cell Culture (MDA-MB-231, MCF7) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570nm) formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50/GI50 calc_viability->determine_ic50

Caption: Experimental workflow for determining the in vitro cytotoxicity of test compounds.

signaling_pathway cluster_compound This compound cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_outcome Cellular Outcome compound Benzimidazole Derivative tubulin β-Tubulin compound->tubulin Inhibits Polymerization topo2 Topoisomerase II compound->topo2 Inhibits Activity pi3k PI3K/Akt Pathway compound->pi3k Inhibits mt_disruption Microtubule Disruption tubulin->mt_disruption dna_damage DNA Damage topo2->dna_damage proliferation_inhibition Inhibition of Proliferation and Survival Signals pi3k->proliferation_inhibition cell_cycle_arrest Cell Cycle Arrest (G2/M) mt_disruption->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis proliferation_inhibition->apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed signaling pathway for the anti-cancer activity of this compound derivatives.

Alternative Applications

While the primary focus of research on this compound has been its anti-cancer potential, a structurally related compound, 2-phenyl-3H-benzimidazole-5-sulfonic acid, has found a distinct application. This sulfonic acid derivative is utilized as a UV filter in sunscreen products due to its ability to absorb UVB radiation. This highlights the versatility of the benzimidazole scaffold and suggests that modifications to the core structure can lead to diverse biological and chemical properties.

Conclusion

The data presented in this guide indicate that this compound and its derivatives are potent inhibitors of breast cancer cell growth in vitro. Their performance is comparable, and in some cases superior, to the established chemotherapeutic agent cisplatin. The multifaceted mechanism of action, targeting both tubulin polymerization and topoisomerase II, makes them attractive candidates for further preclinical and clinical development. This guide provides a foundational benchmark for researchers and professionals in the field to aid in the evaluation and advancement of this promising class of anti-cancer compounds.

References

Independent Verification of the Biological Targets of 2-phenyl-3H-benzimidazole-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the known biological activities of 2-phenyl-3H-benzimidazole-5-carboxylic acid and its close structural analogs. While the direct molecular target of this compound for its anticancer effects remains to be definitively identified and independently verified, this document summarizes its observed anti-proliferative activity and compares it with a structurally related compound for which a signaling pathway has been elucidated.

Data Presentation: Anti-proliferative Activity

A study by Karthikeyan et al. synthesized and evaluated a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters for their in vitro anti-proliferative effects against three human breast cancer cell lines: MDA-MB-231 (triple-negative), MDA-MB-468 (triple-negative), and MCF7 (ER-positive). The results, presented as GI50 values (concentration causing 50% growth inhibition), demonstrate the cytotoxic potential of these compounds, with some showing potency comparable to or greater than the reference drug, cisplatin.[1]

CompoundSubstituent on Phenyl RingMDA-MB-468 GI50 (µM)MDA-MB-231 GI50 (µM)MCF7 GI50 (µM)
1a (parent compound) H>100>100>100
1h 3,4-dihydroxy12.8511.859.23
2e (methyl ester) 5-fluoro-2-hydroxy6.234.090.18
Cisplatin (reference) -10.1112.218.45

Table 1: Anti-proliferative activity of selected this compound derivatives compared to cisplatin. Data extracted from Karthikeyan et al.[1]

Comparative Analysis: A Potential Signaling Pathway from a Structural Analog

While the direct target of the carboxylic acid form is not yet verified, research on its sulfonic acid analog, 2-phenylbenzimidazole-5-sulfonic acid (PBSA), offers a plausible avenue for investigation. A study on ovarian cancer cells revealed that PBSA inhibits cell invasion and proliferation by targeting the MKK3/6-p38 MAPK signaling pathway.[2] This inhibition leads to the downregulation of matrix metalloproteinases (MMP-2, MMP-9), cyclin-dependent kinases (Cdk2, Cdk4), and integrin β1, ultimately suppressing cancer progression and angiogenesis.[2]

Experimental Protocols

Anti-proliferative Activity Assay (Sulforhodamine B Assay)

This protocol is based on the methodology described by Karthikeyan et al.[1]

  • Cell Plating: Cancer cell lines (MDA-MB-231, MDA-MB-468, MCF7) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO) and incubated for an additional 48 hours.

  • Cell Fixation: The cells are fixed by adding 50 µL of cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The plates are then washed with distilled water and air-dried.

  • Staining: 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing five times with 1% acetic acid. The plates are then air-dried.

  • Dye Solubilization: The bound SRB dye is solubilized with 150 µL of 10 mM Tris buffer (pH 10.5).

  • Absorbance Measurement: The optical density is measured at 570 nm using a microplate reader.

  • Data Analysis: The GI50 values are calculated from sigmoidal dose-response curves generated using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for MKK3/6-p38 MAPK Pathway Inhibition

This protocol is based on the methodology used in the study of PBSA's effect on ovarian cancer cells.[2]

  • Cell Lysis: Ovarian cancer cells (e.g., SKOV-3) are treated with the test compound for the desired time, then washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of MKK3/6 and p38 MAPK.

  • Washing: The membrane is washed three times with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software.

Mandatory Visualization

G cluster_workflow Experimental Workflow: Anti-proliferative Assay Cell Seeding Seed cancer cells in 96-well plates Compound Treatment Treat with 2-phenyl-3H-benzimidazole- 5-carboxylic acid derivatives Cell Seeding->Compound Treatment 24h incubation Fixation Fix cells with TCA Compound Treatment->Fixation 48h incubation Staining Stain with Sulforhodamine B Fixation->Staining Measurement Measure absorbance at 570 nm Staining->Measurement Data Analysis Calculate GI50 values Measurement->Data Analysis

Caption: Workflow for determining the anti-proliferative activity.

G cluster_pathway Proposed Signaling Pathway Inhibition (based on PBSA) PBSA 2-phenylbenzimidazole- 5-sulfonic acid (PBSA) MKK3_6 MKK3/6 PBSA->MKK3_6 Inhibits p38 p38 MAPK MKK3_6->p38 Activates Downstream Downregulation of: MMP-2, MMP-9 Cdk2, Cdk4 Integrin β1 p38->Downstream Regulates Effects Inhibition of: Cell Invasion Cell Proliferation Angiogenesis Downstream->Effects

Caption: MKK3/6-p38 MAPK signaling pathway inhibited by PBSA.

References

A Comparative Photophysical Analysis of 2-phenyl-3H-benzimidazole-5-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the photophysical properties of 2-phenyl-3H-benzimidazole-5-carboxylic acid and structurally related benzimidazole derivatives. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing photophysical characteristics. Understanding the relationship between the structure of these compounds and their photophysical behavior is crucial for the rational design of novel fluorescent probes, photosensitizers, and active pharmaceutical ingredients.

Comparative Photophysical Data

The following table summarizes the key photophysical parameters for selected benzimidazole derivatives. The data highlights how substitutions on the phenyl ring and the benzimidazole core can significantly modulate the absorption and emission properties.

CompoundSolventAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift [nm]Fluorescence Quantum Yield (Φ_f)
2-phenylbenzimidazole-5-sulfonic acid (PBSA)AcetonitrileNot specifiedNot specifiedNot specifiedNot specified (Φ_Δ = 0.04)¹[1]
2-(2-hydroxyphenyl)benzimidazoleMethanol338377, 475 (dual emission)39, 1370.02
2-(2-hydroxy-5-bromophenyl)benzimidazoleMethanol342380, 480 (dual emission)38, 1380.03
2-(2-hydroxy-5-aminophenyl)benzimidazoleMethanol3554951400.15

¹Value represents the quantum yield of singlet oxygen generation (Φ_Δ), not the fluorescence quantum yield. The absorption and fluorescence properties of PBSA are noted to be pH-dependent[1].

Experimental Protocols

The determination of the photophysical parameters presented in this guide relies on well-established spectroscopic techniques. Below are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

This technique is employed to determine the wavelength(s) at which a molecule absorbs light.

Methodology:

  • Sample Preparation: Prepare solutions of the benzimidazole derivatives in a spectroscopic grade solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 x 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to record a baseline correction.

    • Rinse the cuvette with the sample solution before filling it.

    • Record the absorption spectrum over a wavelength range of 200-800 nm.

    • The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectrum of a compound after it has absorbed light.

Methodology:

  • Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Utilize a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 800 nm.

    • The wavelength of maximum emission (λ_em) is identified from the corrected emission spectrum.

Fluorescence Quantum Yield (Φ_f) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative (or relative) method is commonly used.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.

  • Data Acquisition:

    • Prepare a series of dilutions for both the standard and the sample.

    • Measure the absorbance at the excitation wavelength for each solution.

    • Record the fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for its determination.

Methodology:

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., picosecond laser diode), a sensitive detector (e.g., single-photon avalanche diode), and timing electronics.

  • Data Acquisition:

    • The sample is excited with short pulses of light.

    • The arrival times of the emitted photons are recorded relative to the excitation pulses.

    • A histogram of the number of photons versus time is constructed, representing the fluorescence decay curve.

  • Analysis: The fluorescence lifetime is determined by fitting the decay curve to an exponential function.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the characterization of the photophysical properties of a benzimidazole derivative.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Photophysical Characterization cluster_data_analysis Data Analysis & Interpretation synthesis Synthesis of Benzimidazole Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence absorption_max Determine λ_abs uv_vis->absorption_max quantum_yield Quantum Yield Determination fluorescence->quantum_yield lifetime Fluorescence Lifetime Measurement fluorescence->lifetime emission_max Determine λ_em fluorescence->emission_max qy_calc Calculate Φ_f quantum_yield->qy_calc lifetime_calc Determine τ lifetime->lifetime_calc stokes_shift Calculate Stokes Shift absorption_max->stokes_shift emission_max->stokes_shift comparison Comparative Analysis stokes_shift->comparison qy_calc->comparison lifetime_calc->comparison

Caption: Experimental workflow for photophysical characterization.

This guide provides a foundational comparison of the photophysical properties of this compound and its analogs. Further experimental investigation is required to fully elucidate the photophysical profile of the title compound and expand the comparative dataset.

References

Safety Operating Guide

Proper Disposal of 2-phenyl-3H-benzimidazole-5-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 2-phenyl-3H-benzimidazole-5-carboxylic acid, ensuring the safety of laboratory personnel and the protection of the environment.

While specific regulations may vary based on location, the following procedures are based on general best practices for laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Waste Determination: Is this compound Hazardous?

Based on available Safety Data Sheets (SDS) for structurally similar compounds, such as 2-phenyl-3H-benzimidazole-5-sulfonic acid, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is crucial to treat all laboratory chemical waste as potentially hazardous until a formal determination is made.

Key Steps:

  • Consult the SDS: Always refer to the specific SDS for this compound provided by the manufacturer.

  • Institutional Guidelines: Adhere to your organization's criteria for hazardous waste determination. Many institutions require that all chemical waste be handled by their EHS department.

  • Segregation: Do not mix this compound with other chemical waste.[1] Mixing can create hazardous reactions and complicates the disposal process.

Disposal of Unused or Waste this compound

Assuming the compound is determined to be non-hazardous, the primary method of disposal is through an approved waste disposal plant or your institution's chemical waste program.

Operational Protocol:

  • Original Container: Whenever possible, keep the chemical in its original container.[2] This ensures proper labeling and identification.

  • Labeling: If transferring to a new container, ensure it is clearly labeled with the full chemical name: "this compound." Do not use abbreviations.

  • Waste Collection: Contact your institution's EHS department to arrange for pickup of the chemical waste. Follow their specific procedures for storage and collection.

  • Avoid Drain Disposal: Do not dispose of this compound down the drain unless explicitly permitted by your local regulations and institutional EHS.[2]

Disposal of Empty Containers

Properly cleaned empty chemical containers can often be disposed of as regular laboratory waste, but specific procedures must be followed to ensure they are free of residual chemicals.

Experimental Protocol for Decontamination:

  • Triple Rinse: Rinse the container three times with a suitable solvent. For this compound, which is soluble in organic solvents, a solvent like acetone or ethanol can be used for the initial rinse, followed by water.

  • Collect Rinsate: The first rinsate should be collected and disposed of as chemical waste.[3] Subsequent rinses with water may be permissible for drain disposal, but confirm with your EHS department.

  • Deface Label: Completely remove or deface the original label on the container to prevent misidentification.[4]

  • Final Disposal: Once cleaned and the label is defaced, the container can typically be disposed of in the regular laboratory trash or recycling, depending on the container material and institutional policy.[4]

Quantitative Data Summary

ItemProcedureKey Quantitative Guideline
Waste Chemical StorageStore in original or properly labeled, sealed container.
Empty Container RinsingTriple rinse with a suitable solvent.
Rinsate CollectionCollect the first rinsate as chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound and its container.

G cluster_0 Start: Unused Chemical or Empty Container cluster_1 Waste Determination cluster_2 Disposal of Chemical cluster_3 Disposal of Empty Container A This compound for disposal B Consult SDS and Institutional Guidelines A->B G Is the container empty? A->G C Is the chemical classified as hazardous? B->C E Contact EHS for hazardous waste pickup. C->E Yes F Contact EHS for non-hazardous chemical waste pickup. C->F No D Keep in original, labeled container. Do not mix with other waste. D->E D->F G->D No H Triple rinse with appropriate solvent. G->H Yes I Collect first rinsate as chemical waste. H->I J Deface original label. I->J K Dispose of container in regular lab trash/recycling. J->K

References

Personal protective equipment for handling 2-phenyl-3H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 2-phenyl-3H-benzimidazole-5-carboxylic acid. The following procedures are based on available data for structurally similar compounds, including 2-phenylbenzimidazole, 1H-benzimidazole-5-carboxylic acid, and 2-phenylbenzimidazole-5-sulfonic acid, in the absence of a specific Safety Data Sheet (SDS) for the target compound. It is imperative to handle this chemical with caution in a laboratory setting.

Hazard Identification and Personal Protective Equipment

Based on data from related benzimidazole and carboxylic acid derivatives, this compound is anticipated to be a hazardous substance. Primary hazards include irritation to the skin, eyes, and respiratory system. Ingestion may also be harmful.[1][2][3][4] Adherence to strict safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory to mitigate risks.

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect eyes from dust particles and splashes.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[5]
Body Protection Laboratory coat, long-sleeved, with a solid front.To protect skin from accidental spills.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask)Required when handling the powder outside of a ventilated enclosure to prevent inhalation of dust.[6]

Operational and Handling Plan

Proper handling techniques are critical to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol

  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood.[6]

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE and handling equipment before starting.

  • Handling the Solid Compound :

    • Avoid the generation of dust when weighing or transferring the powder.[6]

    • Use a spatula or other appropriate tool for transfers.

    • Keep the container tightly closed when not in use.[6]

  • General Hygiene :

    • Wash hands thoroughly with soap and water after handling the compound.[1]

    • Do not eat, drink, or smoke in the laboratory.[2]

    • Remove contaminated clothing immediately and wash before reuse.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Disposal Protocol

  • Waste Collection :

    • Collect all solid waste (e.g., contaminated gloves, weighing papers, and the chemical itself) in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.

  • Container Labeling :

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant").

  • Storage and Disposal :

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • Arrange for disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[1]

Experimental Workflow and Safety Procedures Diagram

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_hygiene 3. Post-Handling cluster_disposal 4. Disposal prep1 Work in Ventilated Area prep2 Verify Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Minimize Dust Generation prep3->handle1 Proceed to Handling handle2 Use Proper Tools handle1->handle2 handle3 Keep Container Sealed handle2->handle3 hygiene1 Wash Hands Thoroughly handle3->hygiene1 Complete Handling hygiene2 Decontaminate Work Area hygiene1->hygiene2 hygiene3 Remove and Clean PPE hygiene2->hygiene3 disp1 Collect in Labeled Container hygiene3->disp1 Prepare for Disposal disp2 Store in Designated Area disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.